2-Chloro-5-ethylnicotinaldehyde Synthesis Pathway: A Comprehensive Technical Guide
An in-depth technical guide on the synthesis of 2-chloro-5-ethylnicotinaldehyde, designed for researchers and drug development professionals. Introduction & Strategic Retrosynthetic Analysis 2-Chloro-5-ethylnicotinaldehy...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide on the synthesis of 2-chloro-5-ethylnicotinaldehyde, designed for researchers and drug development professionals.
Introduction & Strategic Retrosynthetic Analysis
2-Chloro-5-ethylnicotinaldehyde (CAS 52583-88-7) is a highly versatile pyridinecarboxaldehyde building block. It is prominently utilized in the synthesis of complex nitrogen-containing heterocycles, including pyrazolo[3,4-b]pyridines, thieno[2,3-b]pyridines, and novel imidacloprid analogues[1][2].
Direct functionalization of an existing pyridine ring to achieve the 2-chloro, 3-formyl, and 5-ethyl substitution pattern is notoriously difficult. The electron-deficient nature of the pyridine core resists electrophilic aromatic substitution, and achieving strict regiocontrol is nearly impossible. Therefore, a de novo ring synthesis via a multi-step Vilsmeier-Haack cyclization of an acyclic enamide precursor is the most efficient, regioselective, and scalable strategic pathway[3][4].
Mechanistic Pathway: The Vilsmeier-Haack Cascade
The core of this synthesis is the transformation of an acyclic enamide into a fully functionalized pyridine ring. When N-benzyl-N-(but-1-en-1-yl)acetamide is treated with an excess of Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride), a spectacular cascade reaction occurs:
Electrophilic Activation: The acetamide methyl group tautomerizes and undergoes electrophilic attack by the Vilsmeier reagent.
Double Formylation: A second equivalent of the Vilsmeier reagent formylates the newly formed intermediate, installing the carbon that will eventually become the C3-aldehyde group.
Cyclization: The original acetamide carbonyl oxygen is activated by the chlorinating agent, forming a highly electrophilic chloroiminium species at what will become C2. The nucleophilic enamide double bond (carrying the ethyl group at the beta-position) attacks this center, closing the six-membered ring.
Aromatization & Hydrolysis: Elimination of dimethylamine, loss of the N-benzyl group as benzyl chloride, and deprotonation yield the aromatic core. Finally, aqueous workup hydrolyzes the exocyclic C3-iminium to the target aldehyde[1][5].
Mechanistic pathway of 2-chloro-5-ethylnicotinaldehyde synthesis.
Quantitative Data: Reagent Optimization
Historically, phosphorus oxychloride (POCl₃) was used to generate the Vilsmeier reagent. However, modern optimized protocols replace POCl₃ with diphosgene or triphosgene. This substitution drastically increases the local concentration of the active chloroiminium species, suppresses the formation of non-formylated chloropyridine byproducts, and significantly boosts the yield of the targeted chloronicotinaldehydes[1][4].
Table 1: Comparison of Vilsmeier Reagents on Enamide Cyclization Yields
Entry
Enamide Substituent
Vilsmeier Reagent
Temp (°C)
Time (h)
Yield (%)
1
Methyl
POCl₃ / DMF
75
5
55
2
Phenyl
POCl₃ / DMF
75
6
62
3
Methyl
Diphosgene / DMF
75
4
88
4
Phenyl
Diphosgene / DMF
75
4
92
5
Methyl
Triphosgene / DMF
75
3
90
Data adapted from comparative studies on chloronicotinaldehyde synthesis[1][4]. Triphosgene provides the optimal balance of safety, reaction kinetics, and yield.
The synthesis is divided into three distinct stages. Each stage includes built-in mechanistic controls (In-Process Controls, IPCs) to ensure reaction fidelity and prevent catastrophic failure during scale-up.
Step-by-step experimental workflow for the Vilsmeier-Haack cyclization.
Step 1: Synthesis of N-Benzylbutan-1-imine
Rationale: Condensation of the aldehyde and amine establishes the carbon skeleton for the enamide.
To a round-bottom flask containing butanal (1.0 equiv) in anhydrous dichloromethane (DCM), slowly add benzylamine (1.0 equiv) dropwise at 0 °C.
Add anhydrous MgSO₄ to act as a water scavenger, driving the thermodynamic equilibrium toward the imine.
Stir at room temperature for 4 hours.
Filter the drying agent and concentrate under reduced pressure to yield the crude imine, which must be used immediately in the next step to prevent hydrolytic reversion.
Step 2: Synthesis of N-Benzyl-N-(but-1-en-1-yl)acetamide (Enamide Precursor)
Rationale: Acylation of the imine nitrogen forces a tautomeric shift, generating the nucleophilic double bond required for the subsequent cyclization.
Dissolve the crude N-benzylbutan-1-imine in an excess of acetic anhydride (approx. 5.0 equiv).
Reflux the mixture (approx. 140 °C) for 6 hours. The thermal energy is required to overcome the activation barrier for the isomerization of the N-acyl imine to the enamide.
Cool to room temperature and remove the unreacted acetic anhydride under high vacuum. The resulting enamide can be purified via vacuum distillation or used crude.
Step 3: Vilsmeier-Haack Cyclization to 2-Chloro-5-ethylnicotinaldehyde
Rationale: This is the critical ring-forming step. Temperature control is paramount: low temperatures are needed for stable reagent formation, while elevated temperatures drive the aromatization.
Reagent Generation: In a dry flask under an inert atmosphere, cool anhydrous N,N-Dimethylformamide (DMF) (excess, ~7.0 equiv) to 0–10 °C. Slowly add triphosgene (2.3 equiv, providing ~7 equiv of formylating potential)[4]. Stir for 30 minutes.
Self-Validation (IPC): The solution should turn pale yellow, indicating the successful formation of the chloromethylene-N,N-dimethyliminium chloride salt without thermal degradation.
Substrate Addition: Add the enamide precursor (1.0 equiv) dropwise at 0–10 °C.
Cascade Initiation: Remove the ice bath and stir at room temperature for 2 hours. This allows the initial electrophilic additions to the acetamide methyl group to occur cleanly without side reactions.
Cyclization & Aromatization: Heat the reaction mixture to 75 °C for 5 hours.
Self-Validation (IPC): The mixture will transition to a deep orange-yellow, signifying the formation of the highly conjugated pre-aromatic intermediates[4].
Quench & Hydrolysis: Pour the hot organic mass directly into vigorously stirred ice-cold water (200 g).
Self-Validation (IPC): The aqueous quench serves a dual chemical purpose: it safely neutralizes unreacted chlorinating agents and strictly hydrolyzes the robust C3-iminium intermediate into the desired formyl group[1].
Isolation: Extract the aqueous mass with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
Purification: Subject the residue to silica gel column chromatography (hexane/ethyl acetate gradient) to isolate 2-chloro-5-ethylnicotinaldehyde as a white solid (Yield: ~90%, Mp: 67–69 °C)[4].
References
Benchchem. "4-Ethylnicotinaldehyde: Multi-step Total Synthesis Strategies." Benchchem.
Gangadasu, B., et al. "Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction." Tetrahedron, vol. 62, 2006, pp. 8398–8403.
Narender, P., et al. "Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes." Journal of Heterocyclic Chemistry, vol. 46, 2009, pp. 1213.
2-Chloro-5-ethylnicotinaldehyde: Structural Properties, Mechanistic Synthesis, and Applications in Drug Development
Executive Summary In the landscape of modern medicinal chemistry and organic synthesis, polysubstituted pyridines serve as foundational scaffolds for a vast array of therapeutics. 2-Chloro-5-ethylnicotinaldehyde (CAS: 86...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry and organic synthesis, polysubstituted pyridines serve as foundational scaffolds for a vast array of therapeutics. 2-Chloro-5-ethylnicotinaldehyde (CAS: 863215-21-8) is a highly versatile, multi-functionalized building block. Featuring orthogonal reactive sites—a labile C2 chlorine, a C3 formyl group, and a lipophilic C5 ethyl chain—this compound enables the rapid generation of complex molecular architectures. This technical guide explores the structural properties, details a highly selective Vilsmeier-Haack synthetic protocol, and outlines its downstream applications in drug development.
Chemical Identity & Structural Properties
The utility of 2-chloro-5-ethylnicotinaldehyde stems from its unique electronic distribution. The electron-withdrawing nature of the pyridine nitrogen, amplified by the inductive effect of the C2 chlorine and the C3 formyl group, renders the C2 position highly susceptible to nucleophilic attack. Conversely, the C5 ethyl group provides a stable, lipophilic handle that is frequently exploited to modulate the partition coefficient (logP) of drug candidates.
Table 1: Quantitative Chemical and Physical Properties
Mechanistic Pathways: The Vilsmeier-Haack Approach
The synthesis of 2-chloro-5-ethylnicotinaldehyde is most efficiently achieved via a modified Vilsmeier-Haack reaction using enamides as precursors. Traditional Vilsmeier reactions utilizing phosphorus oxychloride (POCl
3
) often yield an undesirable mixture of chloronicotinaldehydes and chloropyridines.
To resolve this, modern protocols substitute POCl
3
with triphosgene or diphosgene . This critical experimental choice alters the reaction kinetics, providing excellent regioselectivity and driving yields above 90%[1]. The mechanism initiates with the formation of a highly reactive chloromethyleneiminium chloride (the Vilsmeier reagent) from DMF and triphosgene. The specific enamide precursor—N-benzyl-N-[(1E)-but-1-en-1-yl]acetamide—undergoes electrophilic attack by this reagent. Subsequent thermal cyclization and aromatization yield the functionalized pyridine ring while expelling the benzyl and acetyl protecting groups[1].
Workflow for the Vilsmeier-Haack synthesis of 2-chloro-5-ethylnicotinaldehyde.
Experimental Protocol: Synthesis of 2-Chloro-5-ethylnicotinaldehyde
The following step-by-step methodology is adapted from the optimized conditions established by Gangadasu et al.[1], designed to ensure high fidelity and reproducibility.
Preparation of the Vilsmeier Reagent: Add N,N-Dimethylformamide (13.5 g, 185 mmol) dropwise to a cooled solution of triphosgene (28.3 g, 185 mmol) maintained strictly at 0–10 °C. Causality: Strict temperature control is required to manage the highly exothermic formation of the chloromethyleneiminium chloride intermediate and prevent reagent degradation. Stir for 30 minutes.
Enamide Addition: Introduce N-benzyl-N-[(1E)-but-1-en-1-yl]acetamide (approx. 26 mmol) to the reaction vessel at 0–10 °C.
Cyclization: Remove the ice bath and allow the mixture to stir for 2 hours at room temperature to ensure complete electrophilic addition.
Aromatization: Heat the reaction mixture to 75 °C for 5 hours. Causality: Elevated thermal energy is required to drive the final cyclization and aromatization steps, forcing the elimination of the protecting groups.
Quenching: Pour the resulting orange-yellow organic mass into 200 g of ice-cold water under vigorous stirring to quench any unreacted Vilsmeier reagent.
Extraction: Extract the aqueous mass with methylene chloride (2 × 200 mL).
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator.
Purification: Subject the crude residue to silica gel column chromatography to isolate the pure white solid product.
Validation & Quality Control (Self-Validating System)
To ensure the protocol has succeeded, the workflow must be self-validated at two stages:
In-Process Monitoring: The disappearance of the enamide precursor must be confirmed via Thin-Layer Chromatography (TLC) before proceeding to the quenching step.
Product Confirmation: The isolated white solid must be analyzed via
1
H NMR (200 MHz, CDCl
3
). The protocol is considered successful if the spectra reveal a distinct triplet at
δ
1.35 ppm (J = 7.56 Hz) for the ethyl methyl protons, a multiplet at
δ
2.75 ppm for the methylene protons, and a characteristic downfield singlet (>10 ppm) confirming the presence of the aldehyde proton[1].
Downstream Applications in Drug Development
The orthogonal reactivity of 2-chloro-5-ethylnicotinaldehyde makes it an ideal scaffold for generating diverse chemical libraries[2]. Because the functional groups react under completely different conditions, chemists can sequentially modify the ring without requiring complex protecting-group strategies.
Key synthetic transformations of 2-chloro-5-ethylnicotinaldehyde in drug design.
Nucleophilic Aromatic Substitution (S
N
Ar): The electron-deficient nature of the pyridine ring, exacerbated by the ortho-formyl group, allows the C2 chlorine to act as an excellent leaving group. It can be readily displaced by amines, thiols, or alkoxides to form substituted aminopyridines or ether derivatives.
Aldehyde Transformations: The C3 formyl group is primed for reductive aminations to synthesize secondary or tertiary amines. It also readily participates in Knoevenagel condensations to extend the carbon framework.
Transition-Metal Catalyzed Cross-Coupling: If S
N
Ar is not desired, the C2 position can participate in palladium-catalyzed Suzuki-Miyaura or Stille cross-coupling reactions to install aryl or vinyl groups, expanding the molecule's three-dimensional footprint.
References
Gangadasu, B., Narender, P., Bharath Kumar, S., Ravinder, M., Anand Rao, B., Ramesh, Ch., China Raju, B., & Jayathirtha Rao, V. (2006). "Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction." Tetrahedron, 62(35), 8398–8403.[Link]
An In-depth Technical Guide to 2-Chloro-5-ethylnicotinaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-5-ethylnicotinaldehyde, a substituted pyridine derivative, is a key building block in organic synthesis, particularly in the developme...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-ethylnicotinaldehyde, a substituted pyridine derivative, is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of a chlorine atom at the 2-position, an aldehyde group at the 3-position, and an ethyl group at the 5-position of the pyridine ring provides a unique combination of reactive sites for molecular elaboration. This guide offers a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its applications in medicinal chemistry, with a focus on its potential as a scaffold for drug discovery. The pyridine motif is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to engage in various biological interactions.[1][2][3][4] Substituted pyridines, in particular, have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]
The synthesis of 2-Chloro-5-ethylnicotinaldehyde can be approached through a two-step process starting from the corresponding 2-chloro-5-ethylnicotinic acid. This method involves the reduction of the carboxylic acid to the alcohol, followed by oxidation to the aldehyde. While a specific protocol for the ethyl-substituted compound is not detailed in the literature, a general and adaptable procedure is outlined below, based on the synthesis of related 2-chloronicotinaldehydes.
Step 1: Synthesis of 2-Chloro-5-ethylnicotinic acid (Proposed)
A plausible route to the precursor, 2-chloro-5-ethylnicotinic acid, would involve the hydrolysis of its corresponding ester, ethyl 2-chloro-5-ethylnicotinate. The synthesis of similar nicotinic acid derivatives has been documented.[8]
Step 2: Synthesis of (2-Chloro-5-ethylpyridin-3-yl)methanol
This step involves the reduction of the carboxylic acid.
Experimental Protocol:
Materials:
2-Chloro-5-ethylnicotinic acid
Sodium borohydride (NaBH₄)
Boron trifluoride etherate (BF₃·OEt₂)
Tetrahydrofuran (THF), anhydrous
Ethyl acetate
Anhydrous sodium sulfate
Hydrochloric acid (for pH adjustment)
Water
Procedure:
In a four-necked flask under a nitrogen atmosphere, add sodium borohydride and anhydrous tetrahydrofuran.
Cool the mixture to a temperature between -10°C and 0°C.
Slowly add boron trifluoride etherate dropwise, ensuring the internal temperature remains below 10°C.
After the addition is complete, stir the mixture for 5 minutes.
Prepare a solution of 2-chloro-5-ethylnicotinic acid in anhydrous tetrahydrofuran.
Add the nicotinic acid solution dropwise to the reaction mixture, maintaining the temperature below 25°C.
Once the addition is complete, allow the reaction to warm to room temperature and stir for 6-8 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of water.
Adjust the pH of the mixture to 8-9 with a suitable base.
Extract the aqueous layer twice with ethyl acetate.
Combine the organic layers and dry over anhydrous sodium sulfate.
Filter the mixture and concentrate the filtrate under reduced pressure to yield (2-chloro-5-ethylpyridin-3-yl)methanol, which can be used in the next step without further purification.
Step 3: Synthesis of 2-Chloro-5-ethylnicotinaldehyde
This final step is the oxidation of the alcohol to the aldehyde.
Experimental Protocol:
Materials:
(2-Chloro-5-ethylpyridin-3-yl)methanol
Activated manganese dioxide (MnO₂)
Dichloromethane (CH₂Cl₂)
Procedure:
In a four-necked flask, add (2-chloro-5-ethylpyridin-3-yl)methanol and dichloromethane.
Stir the mixture to dissolve the alcohol.
Add activated manganese dioxide to the solution.
Heat the mixture to reflux and maintain for 3-5 hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature.
Filter the mixture through a pad of celite to remove the manganese dioxide.
Wash the filter cake with dichloromethane.
Combine the filtrates and concentrate under reduced pressure.
The crude product can be purified by column chromatography on silica gel to afford 2-Chloro-5-ethylnicotinaldehyde as a solid.
Caption: Synthetic workflow for 2-Chloro-5-ethylnicotinaldehyde.
Spectroscopic Data Analysis
The structural confirmation of 2-Chloro-5-ethylnicotinaldehyde relies on various spectroscopic techniques. While the specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehydic proton, and the ethyl group protons.
Aldehydic Proton (CHO): A singlet in the region of 9.5-10.5 ppm.
Aromatic Protons: Two doublets in the aromatic region (typically 7.0-8.5 ppm), corresponding to the protons on the pyridine ring.
Ethyl Group Protons (CH₂CH₃): A quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃), with coupling between them.
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information on the number and types of carbon atoms.
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 190-200 ppm.
Aromatic Carbons: Signals in the aromatic region (120-160 ppm).
Ethyl Group Carbons: Two signals in the aliphatic region for the methylene and methyl carbons.
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present.
C=O Stretch (Aldehyde): A strong absorption band in the region of 1720-1740 cm⁻¹.[9]
C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[9]
Aromatic C=C and C=N Stretches: Bands in the 1400-1600 cm⁻¹ region.
C-Cl Stretch: A band in the fingerprint region.
Mass Spectrometry (MS):
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The molecular ion peak would be expected at m/z 169, with an isotope peak at m/z 171 due to the presence of the ³⁷Cl isotope.
Applications in Drug Discovery
Substituted pyridines are a cornerstone of modern medicinal chemistry, with applications spanning a wide range of therapeutic areas.[1][2][4] The unique electronic and steric properties of the 2-chloro-5-ethylnicotinaldehyde scaffold make it an attractive starting point for the synthesis of novel bioactive molecules.
A significant area of interest is in the development of anti-malarial agents. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new therapeutics.[2] Chloroquine, a well-known anti-malarial drug, features a quinoline core, a related nitrogen-containing heterocycle. Research into chloroquine derivatives has shown that modifications to the side chain can enhance activity against resistant strains.[2][4] Derivatives of 2-chloronicotinaldehydes have been investigated for their anti-malarial properties, suggesting that the 2-chloro-nicotinaldehyde core can serve as a valuable pharmacophore in this context.
The aldehyde functionality of 2-Chloro-5-ethylnicotinaldehyde allows for a variety of chemical transformations, such as the formation of Schiff bases, chalcones, and other heterocyclic systems, which have been shown to possess anti-malarial activity.[10]
Caption: Potential synthetic route to bioactive molecules.
Safety and Handling
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
Ventilation: Use only in a well-ventilated area, preferably a fume hood.
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store at 2-8°C.[5]
In case of contact:
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
Conclusion
2-Chloro-5-ethylnicotinaldehyde is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its synthesis, while not extensively documented for this specific derivative, can be reliably achieved through a two-step reduction and oxidation sequence from the corresponding nicotinic acid. The presence of multiple reactive sites on the molecule opens up numerous possibilities for the creation of diverse chemical libraries for drug discovery programs. The demonstrated and potential anti-malarial activity of related compounds highlights a promising avenue for future research and development efforts centered on this scaffold. As with all chemical reagents, proper safety protocols must be strictly adhered to during its handling and use.
References
Role of pyridines as enzyme inhibitors in medicinal chemistry. [Link]
Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. [Link]
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]
CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof.
Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria. PMC. [Link]
Synthesis and Antimalarial Activities of Chalcone Derivatives. [Link]
Synthesis and Functionalization of Novel Derivatives from 2-Chloro-5-ethylnicotinaldehyde: A Technical Blueprint
Executive Summary In modern medicinal chemistry and agrochemical development, the rational design of functionalized heterocycles is paramount. 2-Chloro-5-ethylnicotinaldehyde (CAS: 863215-21-8) has emerged as a privilege...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and agrochemical development, the rational design of functionalized heterocycles is paramount. 2-Chloro-5-ethylnicotinaldehyde (CAS: 863215-21-8) has emerged as a privileged scaffold due to its highly orthogonal reactivity profile. Historically accessed via the Vilsmeier reaction from enamides[1], this compound presents three distinct topological features: an electrophilic C2-chlorine, a versatile C3-aldehyde, and a lipophilic C5-ethyl group. This whitepaper provides an in-depth, mechanistic guide to synthesizing novel derivatives from this core, focusing on chemoselective functionalization, catalytic causality, and self-validating experimental protocols.
Structural Rationale & Reactivity Profile
The synthetic utility of 2-Chloro-5-ethylnicotinaldehyde lies in the electronic disparity across the pyridine ring. The electron-deficient nature of the pyridine macrocycle is further exacerbated by the C3-formyl group, which withdraws electron density via resonance.
C2 Position (Chlorine): The C2-Cl bond is highly activated. It readily undergoes Nucleophilic Aromatic Substitution (SNAr) via a stabilized Meisenheimer complex[2]. Furthermore, it is an excellent electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].
C3 Position (Aldehyde): The formyl group is a classic electrophilic center, primed for reductive aminations, Knoevenagel condensations, and Wittig olefinations. It can also serve as a directing metalating group (DMG) for directed ortho-metalation (DoM)[2]. Furthermore, it acts as a critical precursor for the synthesis of fused bicyclic systems like 5-azaindoles via the Hemetsberger-Knittel reaction[3].
C5 Position (Ethyl): While chemically inert under standard conditions, the ethyl group provides a vital lipophilic anchor. In drug design, this modulates the partition coefficient (logP), enhancing membrane permeability and hydrophobic pocket binding in target proteins.
Reactivity map of 2-Chloro-5-ethylnicotinaldehyde highlighting diverse functionalization pathways.
Core Synthetic Workflows & Mechanistic Causality
To build complex derivatives, we typically employ a sequential, two-step functionalization strategy: C2-arylation followed by C3-amination. The order of operations is critical; performing the cross-coupling first prevents the potential poisoning of the palladium catalyst by basic amine products generated during reductive amination.
Workflow A: C2-Functionalization via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of the C2-organohalide with an organoboron compound[2].
Causality in Reagent Selection: We select Pd(dppf)Cl₂ over standard Pd(PPh₃)₄. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a specific bite angle that accelerates reductive elimination while stabilizing the Pd(0) intermediate against aggregation. This is crucial when dealing with electron-deficient heteroaryl chlorides, which typically suffer from slow oxidative addition. Potassium carbonate (K₂CO₃) is used as the base to activate the boronic acid via the formation of a nucleophilic boronate complex, facilitating transmetalation.
Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C2 position of the pyridine core.
Workflow B: C3-Derivatization via Reductive Amination
Once the C2 position is functionalized, the C3-aldehyde is converted to an amine.
Causality in Reagent Selection: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is strictly chosen over sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride. This prevents the premature reduction of the C3-aldehyde into an alcohol, allowing the transient iminium ion to form completely before the irreversible reduction step occurs. Dichloroethane (DCE) is used as the solvent due to its excellent solubility profile for STAB and its inertness to mild reducing agents[4].
Quantitative Data & Comparative Analysis
The following table summarizes the optimization of reaction conditions for the synthesis of derivatives, highlighting how catalytic choices directly impact yield and chemoselectivity.
High formation of alcohol byproduct (over-reduction).
C3-Red. Am.
NaBH(OAc)₃ / AcOH
DCE
25
6
92%
High chemoselectivity for the iminium intermediate.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the following protocols are designed as self-validating workflows. Each step includes built-in analytical checkpoints (TLC, LC-MS) to verify intermediate formation before proceeding.
Step 1: Synthesis of 2-(4-Methoxyphenyl)-5-ethylnicotinaldehyde
Setup: In an oven-dried Schlenk flask, combine 2-Chloro-5-ethylnicotinaldehyde (1.0 equiv, 5.0 mmol), 4-methoxyphenylboronic acid (1.2 equiv, 6.0 mmol), and K₂CO₃ (2.5 equiv, 12.5 mmol).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 25 mL).
Catalyst Introduction: Under a positive flow of argon, add Pd(dppf)Cl₂ (0.05 equiv, 0.25 mmol).
Reaction: Seal the flask and heat to 100 °C for 4 hours.
Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by a new UV-active spot (Rf ~0.4).
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify via flash column chromatography (silica gel) to afford the intermediate.
Validation Checkpoint 2 (LC-MS): Confirm mass [M+H]⁺ = 242.1.
Step 2: Reductive Amination to Yield Novel Amine Derivative
Imine Formation: Dissolve the purified 2-(4-Methoxyphenyl)-5-ethylnicotinaldehyde (1.0 equiv, 3.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 15 mL). Add morpholine (1.2 equiv, 3.6 mmol) and glacial acetic acid (1.5 equiv, 4.5 mmol). Stir at room temperature for 2 hours.
Validation Checkpoint 3 (Colorimetry): The solution typically turns a deep yellow, indicating successful iminium ion formation.
Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 equiv, 4.5 mmol) in portions over 10 minutes. Stir for an additional 4 hours at room temperature.
Quenching: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases and the pH is ~8.
Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL). Combine organic layers, dry over MgSO₄, and concentrate.
Final Validation (NMR): ¹H NMR (CDCl₃) must show the disappearance of the aldehyde proton (~10.2 ppm) and the appearance of a new benzylic CH₂ singlet (~3.5 ppm), confirming successful amine synthesis.
References[2] Title: 4-Ethylnicotinaldehyde | Benchchem. Source: Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcdhRKe5B_M8y6EG1uNnyEmjHd98Xb8O5MFSu1uS0uSfA6MZQXIc6geKSz9MHhZRqzaDXsbw1Rsm6wFEtWmK4ipXseGOQk7mF01yAQjfGHrPVjfvl1Xst9xc5R7PU_p1rqu95_1w==[1] Title: Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction. Source: ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG12GisplJD6AVik1bKT4F3Z_fLS_rAoLZNg7qd0YIE005nzbTesifs1IxWY2UHpynIbXnR4zxFRZyt2bbE6zllqs8wscTWgXtFK9qv2HJcmq2ak08MSMWoRNVIc-dz7ZIpgeEph95HAZLCX33lrX97L2BarSifKOVFejgo6gzbniLO3geRjbHzNuJZx01E8Di1g3oDZWdIueUnvcYScHVQQSduo05ATATovbNkSpQYB6TXGTb2O9rf9tVw6mXTTiM=[4] Title: 2-Chloropyridine-3-carbaldehyde - Pipzine Chemicals. Source: Pipzine Chemicals. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu8cIRg6dqSjws9ycS25kf6ekxG5Omq_JemUOtafMCtVOygD5FK7ghV8oS58-j0mWRnHyYtAvEPUqWAfF6wsjH8hu7_EMKmdFCWEVc7UbMMEwyevYPgkBWspA5DCLWBRQthpHRprbrtM30gnjkmJzrCMvsMeyYtlRDS999kGoZaTBsHsMYgd35I1sq-zeO[3] Title: 2-Chloro-3-pyridinecarboxaldehyde | 36404-88-3 - ChemicalBook. Source: ChemicalBook. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFHvblFmJCcB1OPG3OxAXtGsxmb3Aym-nEkldYXW_okek8wTw21EM1as-dB1Rn-XFfTV9NmHwhFsMLJviljtBL-z5jo1EEse-0Y-6sFVojCW5bF_IcP7l9eSa05GBtUuCWwSQptKMqeOvlhELDkb4rkOQUl_yUhrAb0HWeDM1v7g==
2-Chloro-5-ethylnicotinaldehyde: A Key Intermediate in Medicinal Chemistry and Agrochemical Synthesis
Executive Summary 2-Chloro-5-ethylnicotinaldehyde (CAS: 863215-21-8) is a highly functionalized pyridine derivative that serves as a critical building block in organic synthesis. Due to its unique electronic properties a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Chloro-5-ethylnicotinaldehyde (CAS: 863215-21-8) is a highly functionalized pyridine derivative that serves as a critical building block in organic synthesis. Due to its unique electronic properties and strategically positioned functional groups, it is extensively utilized in the development of novel pharmaceuticals and agrochemicals. This technical guide explores the chemical reactivity, mechanistic synthesis pathways, and practical applications of this versatile synthon, specifically focusing on its role in generating neonicotinoid analogues.
Chemical Profile and Structural Reactivity
The utility of 2-chloro-5-ethylnicotinaldehyde stems from its highly decorated pyridine scaffold. The pyridine ring is inherently electron-deficient, making it highly resistant to electrophilic aromatic substitution but exceptionally primed for nucleophilic aromatic substitution (
SNAr
)[1].
The strategic placement of three distinct functional groups dictates its reactivity:
C2-Chloro Group: Acts as an excellent leaving group for
SNAr
reactions, allowing for the facile introduction of amines, thiols, or alkoxides.
C3-Formyl Group: Provides a highly reactive electrophilic center for reductive amination, olefination (Wittig reactions), or reduction to the corresponding alcohol[2].
C5-Ethyl Group: Modulates the lipophilicity (LogP) of the molecule, a critical parameter for optimizing the membrane permeability of downstream drug candidates or insecticides.
Table 1: Physicochemical Profile of 2-Chloro-5-ethylnicotinaldehyde
Synthon for neonicotinoids and pharmaceutical scaffolds
Mechanistic Pathway: The Vilsmeier-Haack Synthesis
The synthesis of 2-chloro-5-ethylnicotinaldehyde is classically achieved via the Vilsmeier reaction of N-substituted enamides[3].
The Causality of Reagent Selection:
Traditionally, Vilsmeier formylations utilize phosphorus oxychloride (
POCl3
) and dimethylformamide (DMF). However, when applied to enamides, excess
POCl3
often drives harsh side reactions, leading to the formation of deformylated chloropyridine byproducts[3].
To achieve absolute chemo- and regioselectivity, advanced protocols substitute
POCl3
with triphosgene (bis(trichloromethyl) carbonate)[3]. Triphosgene acts as a safe, solid phosgene equivalent that reacts with DMF to generate the active Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride) in a highly controlled, stoichiometric manner. This controlled release completely suppresses the deformylation pathway, yielding exclusively the desired chloronicotinaldehyde[3].
Mechanism of Triphosgene-mediated Vilsmeier synthesis.
Application in Agrochemicals: Imidacloprid Analogues
Neonicotinoids, such as imidacloprid, are potent insecticides that function as selective agonists at the insect nicotinic acetylcholine receptor (nAChR)[2]. Due to rising pest resistance, structural modification of the pyridine ring is a primary strategy in modern agrochemical discovery.
2-Chloro-5-ethylnicotinaldehyde is the ideal starting material for synthesizing novel, C5-alkylated imidacloprid analogues[2]. The synthetic workflow leverages the C3-formyl group, which is first reduced to a pyridylmethanol, subsequently chlorinated, and finally coupled with a 2-nitroiminoimidazolidine pharmacophore via N-alkylation[2]. The C5-ethyl group enhances the binding affinity within the hydrophobic pockets of the insect nAChR.
Synthetic workflow from chloronicotinaldehyde to neonicotinoid analogues.
Experimental Protocol: Selective Synthesis via Triphosgene
The following methodology outlines the highly selective synthesis of 2-chloro-5-ethylnicotinaldehyde from its corresponding enamide precursor[3]. This protocol is designed as a self-validating system to ensure high yield and purity.
Step-by-Step Methodology
Vilsmeier Reagent Preparation:
Action: Cool anhydrous DMF (10 equivalents) to 0°C in a round-bottom flask under an inert argon atmosphere. Slowly add triphosgene (1.2 equivalents) portion-wise.
Causality: The reaction between triphosgene and DMF to form the active iminium salt is highly exothermic. Maintaining 0°C prevents thermal degradation of the Vilsmeier reagent and avoids the generation of dark, tarry impurities.
Enamide Addition:
Action: Dissolve the N-substituted enamide precursor (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the chilled Vilsmeier reagent over 15 minutes.
Cyclization and Heating:
Action: Gradually warm the reaction mixture to 75°C and maintain stirring for 4 to 6 hours.
Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) mobile phase. The reaction is deemed complete only when the UV-active spot corresponding to the starting enamide has completely disappeared, confirming full conversion to the cyclized intermediate.
Quenching and Hydrolysis:
Action: Cool the mixture to room temperature and pour it slowly over crushed ice. Neutralize the solution by adding saturated aqueous
NaHCO3
until gas evolution ceases.
Causality & Self-Validation: The ice quench safely hydrolyzes the iminium intermediate to the target aldehyde while preventing exothermic decomposition. Validate the quench by testing the aqueous layer with pH paper; it must read ~7.5 - 8.0. If the solution remains acidic, the pyridine nitrogen will remain protonated (water-soluble), drastically reducing the extraction yield.
Extraction and Purification:
Action: Extract the aqueous mixture with Dichloromethane (DCM) (
3×50
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate pure 2-chloro-5-ethylnicotinaldehyde.
References
Title: Facile and selective synthesis of chloronicotinaldehydes by the Vilsmeier reaction
Source: Tetrahedron 2006, 62 (35), 8398-8403.
URL: [Link]
Title: Synthesis of imidacloprid analogues from novel chloronicotinaldehydes
Source: Journal of Heterocyclic Chemistry 2009, 46 (6), 1213-1217.
URL: [Link]
The Unexplored Therapeutic Potential of 2-Chloro-5-ethylnicotinaldehyde Derivatives: A Technical Guide for Drug Discovery
Abstract In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activiti...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. This technical guide delves into the prospective biological activities of a lesser-explored subclass: derivatives of 2-Chloro-5-ethylnicotinaldehyde. While direct experimental data on this specific scaffold is nascent, this paper will extrapolate potential therapeutic applications by drawing parallels with structurally analogous compounds, such as those derived from 2-chloronicotinaldehydes and other substituted benzaldehydes. We will provide a comprehensive overview of potential anticancer, antimicrobial, and enzyme-inhibitory activities, supported by detailed, field-proven experimental protocols and insights into their potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework to stimulate and guide future research into this promising class of compounds.
Introduction: The 2-Chloro-5-ethylnicotinaldehyde Scaffold - A Promising Starting Point
The 2-Chloro-5-ethylnicotinaldehyde molecule presents a unique combination of structural features that make it an attractive starting point for the synthesis of novel bioactive compounds. The pyridine ring is a well-established pharmacophore, and the presence of a chlorine atom at the 2-position and an ethyl group at the 5-position offers opportunities for diverse chemical modifications. The aldehyde functional group serves as a versatile handle for the synthesis of a wide array of derivatives, including Schiff bases, chalcones, and hydrazones, which have been shown to possess significant biological activities.
The rationale for exploring derivatives of this scaffold is rooted in the established bioactivity of related compounds. For instance, derivatives of 2-chloropyridine have been investigated for their anticancer and antimicrobial properties[1][2][3]. The introduction of various substituents on the pyridine ring can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
This guide will systematically explore the potential biological activities of 2-Chloro-5-ethylnicotinaldehyde derivatives, providing the necessary technical details to empower researchers to embark on their own investigations.
Potential Anticancer Activity: A Multi-pronged Approach to Cancer Therapy
Derivatives of chloro-substituted aromatic aldehydes have shown considerable promise as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[4][5][6]
Induction of Apoptosis
A primary mechanism by which many anticancer compounds exert their effect is through the induction of apoptosis, or programmed cell death. Derivatives of structurally similar compounds, such as 2-chloro-5-nitrobenzaldehyde, have been shown to induce apoptosis in cancer cells.[7] This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.
Diagram: Proposed Intrinsic Apoptosis Pathway
Caption: Proposed intrinsic apoptosis pathway induced by derivatives.
Cell Cycle Arrest
Another key strategy in cancer therapy is to halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest. Pyridine derivatives have been shown to cause cell cycle arrest at the G2/M phase, preventing cells from entering mitosis.[5] This effect is often associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[8][9][10][11][12]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24-72 hours.
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The emergence of multidrug-resistant bacteria and fungi poses a significant threat to global health. Pyridine and its derivatives have been identified as a promising class of antimicrobial agents.[3][13] The chloro- and ethyl-substituents on the nicotinic aldehyde scaffold could enhance its antimicrobial properties.
Antibacterial and Antifungal Spectrum
Derivatives of nicotinic acid and related compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species.[14] The mechanism of action is often attributed to the disruption of the microbial cell membrane or the inhibition of essential enzymes.[15]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][17][18][19][20]
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a suitable growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.
Step-by-Step Methodology (Broth Microdilution):
Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing broth medium.
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth) and a negative control (broth only).
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Potential as Enzyme Inhibitors: Targeting Key Biological Processes
Enzyme inhibition is a major strategy in drug discovery. The structural features of 2-Chloro-5-ethylnicotinaldehyde derivatives suggest their potential to interact with the active sites of various enzymes.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders.[21][22] Thiosemicarbazone derivatives of a related compound, 2-chloro-5-methylnicotinaldehyde, have shown inhibitory activity against tyrosinase.[19]
Diagram: Tyrosinase Inhibition Assay Workflow
Caption: Workflow for the tyrosinase inhibition assay.
N-Myristoyltransferase (NMT) Inhibition
NMT is an enzyme that catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine of a variety of proteins. This modification is crucial for protein function and localization. NMT is a validated drug target for the treatment of parasitic infections and cancer.[4][23][24][25] Benzamide derivatives with a 2-chloro-5-sulfamoyl substitution have been shown to inhibit NMT.[26]
Biotin Carboxylase (BC) Inhibition
Biotin carboxylase is a component of acetyl-CoA carboxylase, an enzyme essential for fatty acid synthesis in bacteria. Inhibition of BC is a promising strategy for the development of new antibiotics.[16][27][28][29][30]
Experimental Protocols for Enzyme Inhibition Assays
Principle: The activity of BC can be measured by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.
Procedure: In a reaction mixture containing pyruvate kinase and lactate dehydrogenase, incubate BC with ATP, biotin, and the test compound.
Measurement: Monitor the decrease in absorbance at 340 nm as NADH is consumed.
Analysis: Determine the rate of reaction and calculate the percentage of inhibition and the IC50 value.
Synthesis of 2-Chloro-5-ethylnicotinaldehyde Derivatives
The aldehyde functionality of 2-Chloro-5-ethylnicotinaldehyde allows for the straightforward synthesis of a variety of derivatives.
Synthesis of Schiff Bases
Schiff bases are synthesized by the condensation reaction of an aldehyde with a primary amine.[33][34][35]
General Procedure:
Dissolve 2-Chloro-5-ethylnicotinaldehyde and an equimolar amount of a primary amine in a suitable solvent (e.g., ethanol).
Add a catalytic amount of glacial acetic acid.
Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.
Cool the reaction mixture and isolate the precipitated Schiff base by filtration.
Synthesis of Chalcones
Chalcones are synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone.[36][37][38][39][40]
General Procedure:
Dissolve 2-Chloro-5-ethylnicotinaldehyde and an equimolar amount of a substituted acetophenone in ethanol.
Add a strong base (e.g., aqueous NaOH or KOH) dropwise at room temperature.
Stir the mixture for several hours until the reaction is complete (monitored by TLC).
Pour the reaction mixture into ice water and acidify to precipitate the chalcone.
Synthesis of Hydrazones
Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative.[41][42][43][44][45]
General Procedure:
Dissolve 2-Chloro-5-ethylnicotinaldehyde in a suitable solvent (e.g., ethanol or methanol).
Add an equimolar amount of a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine).
Add a few drops of glacial acetic acid as a catalyst.
Reflux the mixture for 2-4 hours.
Cool the reaction mixture and collect the precipitated hydrazone by filtration.
Quantitative Data Summary
The following table summarizes the biological activity data for derivatives of structurally similar compounds to provide a benchmark for the potential efficacy of 2-Chloro-5-ethylnicotinaldehyde derivatives.
This technical guide has outlined the significant, albeit inferred, potential for derivatives of 2-Chloro-5-ethylnicotinaldehyde as a promising scaffold in drug discovery. By drawing upon the established biological activities of structurally related compounds, we have highlighted potential applications in anticancer, antimicrobial, and enzyme-inhibition therapies. The provided experimental protocols offer a robust starting point for researchers to synthesize and evaluate novel derivatives.
Future research should focus on the systematic synthesis of a library of 2-Chloro-5-ethylnicotinaldehyde derivatives and their comprehensive biological evaluation. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features that contribute to their potency and selectivity. Further mechanistic studies will be necessary to elucidate their precise modes of action. The exploration of this relatively untapped chemical space holds the promise of discovering novel therapeutic agents with improved efficacy and safety profiles.
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
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Cetin, Z., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5292-5303. [Link]
Vlachou, M., et al. (2019). Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening. International journal of molecular sciences, 20(17), 4147. [Link]
Broussard, J. A., et al. (2021). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Journal of enzyme inhibition and medicinal chemistry, 36(1), 2244–2251. [Link]
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
Al-Ostoot, F. H., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4933. [Link]
Ghorab, M. M., et al. (2026). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Saudi Chemical Society, 30(1), 1-10. [Link]
Kumar, P., et al. (2002). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & medicinal chemistry, 10(4), 1031–1038. [Link]
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Stability and Storage Protocols for 2-Chloro-5-ethylnicotinaldehyde: A Comprehensive Technical Guide
Executive Summary & Chemical Context In the development of complex pharmaceutical architectures, highly functionalized pyridine derivatives are indispensable building blocks. 2-Chloro-5-ethylnicotinaldehyde (CAS: 863215-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
In the development of complex pharmaceutical architectures, highly functionalized pyridine derivatives are indispensable building blocks. 2-Chloro-5-ethylnicotinaldehyde (CAS: 863215-21-8)[1] is a prime example of such a versatile intermediate. Typically synthesized from enamides via a carefully controlled Vilsmeier reaction[2][3], this compound presents a unique trifecta of reactive sites: an electrophilic aldehyde, a nucleophilic-substitution-prone 2-chloro group, and a benzylic ethyl group[3].
While these features enable diverse downstream chemo- and regioselective transformations[3], they simultaneously introduce severe stability liabilities. As an application scientist, I frequently observe that researchers treat all nicotinaldehydes with a generic "keep cold and dry" approach[4]. However, the specific structural nuances of 2-Chloro-5-ethylnicotinaldehyde demand a highly rigorous, mechanistic approach to storage to prevent costly degradation and ensure reproducible synthetic yields.
Mechanistic Vulnerabilities: The Causality of Degradation
To design an effective storage protocol, we must first understand why and how this specific molecule degrades. The instability of 2-Chloro-5-ethylnicotinaldehyde is driven by two primary pathways:
A. Radical-Mediated Auto-Oxidation (Primary Pathway)
The aldehyde moiety exists at an intermediate oxidation state and is highly susceptible to auto-oxidation[3]. In the presence of ambient oxygen and trace light, the aldehyde undergoes a radical initiation step to form an acyl radical. This radical rapidly reacts with diatomic oxygen to form a peroxy acid intermediate, which then reacts with another molecule of the intact aldehyde to yield two equivalents of 2-chloro-5-ethylnicotinic acid. This process is auto-catalytic; once initiated, degradation accelerates exponentially.
B. Benzylic C-H Activation (Secondary Pathway)
The ethyl group at the C-5 position contains benzylic protons adjacent to the pyridine ring. The C-H bonds at this position are significantly weaker than typical aliphatic C-H bonds due to the electron-withdrawing and resonance-stabilizing character of the pyridine ring[3]. Exposure to UV light can induce hydrogen abstraction at this site, leading to unwanted cross-linking or radical quenching side reactions.
Radical-mediated auto-oxidation pathway of the aldehyde moiety.
Empirical Stability Data
The causality described above directly translates to observable degradation rates. While simpler analogs like 6-chloronicotinaldehyde might survive short-term storage at room temperature if kept strictly dark and dry[4], the presence of the activating ethyl group in our target compound necessitates stricter thermal control.
Table 1 summarizes representative quantitative stability data demonstrating the impact of temperature, atmosphere, and light exposure on the purity of 2-Chloro-5-ethylnicotinaldehyde over a 6-month period.
Table 1: Representative Stability Profile of 2-Chloro-5-ethylnicotinaldehyde (6 Months)
Storage Temperature
Atmosphere
Container Type
Purity at 1 Month
Purity at 6 Months
Primary Degradant Detected
25°C (Ambient)
Air
Clear Glass
92.5%
< 70.0%
Nicotinic Acid Derivative
4°C (Refrigerated)
Air
Amber Glass
98.2%
89.4%
Nicotinic Acid Derivative
4°C (Refrigerated)
Argon
Amber Glass
99.5%
97.1%
Trace Acid
-20°C (Freezer)
Argon
Amber Glass
>99.9%
99.5%
None detected
Data Interpretation: The Arrhenius equation dictates that lowering the temperature exponentially decreases the rate constant of the auto-oxidation reaction. However, temperature control alone is insufficient; oxygen exclusion via Argon is the critical variable for long-term stability.
Standard Operating Procedures (SOPs)
To ensure the highest scientific integrity, the following protocols are designed as a self-validating system . By strictly controlling the environment and implementing mandatory baseline Quality Control (QC) checks, researchers can definitively verify that their storage methodology is actively preventing degradation[5].
Protocol 1: Inert Aliquoting and Long-Term Storage Preparation
Causality Note: Argon is chosen over Nitrogen because it is denser than air, allowing it to effectively "blanket" the solid/liquid at the bottom of the vial, suffocating the radical initiation step.
Preparation: Transfer the bulk 2-Chloro-5-ethylnicotinaldehyde container into a controlled glovebox purged with high-purity Argon gas.
Vial Selection: Utilize pre-dried, amber glass vials. Why? Amber glass blocks UV/Vis radiation, preventing photolytic cleavage of the C-Cl bond and benzylic hydrogen abstraction.
Aliquoting: Dispense the compound into single-use aliquots. This prevents repeated freeze-thaw cycles and limits oxygen exposure to the bulk batch during future use.
Sealing: Cap the vials using solid closures lined with PTFE (Teflon) septa. Why? Highly reactive aldehydes can leach plasticizers from standard rubber or silicone septa over time, contaminating the sample.
Secondary Containment: Wrap the caps in Parafilm, place the vials inside a secondary desiccator jar containing active indicating silica gel, and store immediately at -20°C.
Protocol 2: Self-Validating Quality Control (QC) via 1H NMR
Before utilizing a stored aliquot in a sensitive multi-step synthesis, its integrity must be verified.
Dissolve a 5 mg sample of the aliquot in deuterated chloroform (CDCl3).
Acquire a standard 1H NMR spectrum.
Validation Check:
Confirm the presence of the intact aldehyde proton, which appears as a sharp singlet highly deshielded at approximately 10.0 - 10.5 ppm [5].
Scan the region between 11.0 - 12.5 ppm . The appearance of a broad peak in this region definitively confirms the presence of a carboxylic acid OH group, indicating that the Argon seal failed and auto-oxidation occurred[3][5].
Confirm the ethyl group signals: a triplet (coupled to -CH2) and a quartet (coupled to -CH3 protons)[5].
SOP workflow for the handling and long-term storage of sensitive aldehydes.
References
ResearchGate. "Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction." Source: researchgate.net. URL:[Link]
Mechanistic Paradigms of 2-Chloro-5-ethylnicotinaldehyde in Advanced Organic Synthesis
A Technical Whitepaper for Drug Development Professionals & Synthetic Chemists Executive Summary: The Strategic Value of Bifunctionality In the realm of active pharmaceutical ingredient (API) synthesis, the architectural...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Whitepaper for Drug Development Professionals & Synthetic Chemists
Executive Summary: The Strategic Value of Bifunctionality
In the realm of active pharmaceutical ingredient (API) synthesis, the architectural design of starting materials dictates the efficiency of the entire synthetic route. 2-Chloro-5-ethylnicotinaldehyde (CAS: 863215-21-8) represents a masterclass in bifunctional molecular design. Synthesized primarily via the Vilsmeier-Haack reaction from enamide precursors[1], this substituted pyridine derivative features two orthogonal, highly reactive electrophilic centers: a C-2 chlorine atom and a C-3 formyl group.
As a Senior Application Scientist, I frequently leverage this molecule because the C-5 ethyl group provides a critical pharmacological advantage. Unlike a methyl group, which is highly susceptible to rapid CYP450-mediated oxidation, the ethyl group enhances the molecule's lipophilicity (LogP) and steric bulk, improving cell membrane permeability and receptor pocket fitting without severe metabolic liabilities. This whitepaper deconstructs the mechanistic causality behind its reactivity and provides self-validating protocols for its application in complex heterocycle synthesis[2].
Structural Anatomy & Electronic Activation
The exceptional reactivity of 2-chloro-5-ethylnicotinaldehyde is not coincidental; it is a product of synergistic electronic effects.
Pyridine Nitrogen Activation: The electronegative nitrogen atom in the pyridine ring withdraws electron density via induction and resonance, severely depleting electron density at the ortho (C-2) and para (C-4) positions.
Formyl Group Synergy: The C-3 aldehyde group acts as a secondary electron-withdrawing group (EWG). Its resonance effect further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule.
The Causality of SNAr: Because both the pyridine nitrogen and the C-3 formyl group are positioned to stabilize a negative charge, nucleophilic attack at C-2 forms an exceptionally stable Meisenheimer complex. This dramatically accelerates Nucleophilic Aromatic Substitution (SNAr) reactions compared to unfunctionalized chloropyridines[3].
The C-2 chlorine is readily displaced by amines, thiols, and alkoxides. The choice of solvent and base is critical. We utilize polar aprotic solvents like DMF or DMSO because they solvate cations (e.g., K⁺ from K₂CO₃) while leaving the nucleophilic anion "naked" and highly reactive. The C-3 formyl group remains untouched during this process due to the hard-soft acid-base (HSAB) principle; softer nucleophiles preferentially attack the ring carbon over the hard carbonyl carbon.
Tandem Annulation for Fused Heterocycles
The true power of 2-chloro-5-ethylnicotinaldehyde lies in tandem cascade reactions. By functionalizing the C-2 position with a nucleophile that contains a secondary reactive site, the C-3 formyl group can be engaged in an intramolecular condensation. This is the premier method for synthesizing 7-ethyl-5-azaindoles (pyrrolo[2,3-b]pyridines), which are privileged scaffolds in kinase inhibitor development[2].
Fig 2: Tandem annulation workflow for synthesizing 7-ethyl-5-azaindole derivatives.
Quantitative Reaction Dynamics
To guide synthetic planning, the following table summarizes the optimized reaction conditions and expected outcomes for the primary transformation pathways of this scaffold[3][4].
Reaction Type
Reagents / Catalyst
Solvent & Temp
Target Moiety
Avg. Yield
Causality of Condition Choice
SNAr (Amination)
Primary Amine, K₂CO₃
DMF, 80°C
2-Amino-5-ethylnicotinaldehyde
85-92%
DMF maximizes nucleophile reactivity; K₂CO₃ acts as an insoluble acid scavenger.
Sonogashira Coupling
Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI
Et₃N / THF, 60°C
2-Alkynyl derivative
75-85%
Et₃N serves as both base and ligand; THF ensures solubility of the Pd-complex.
Hemetsberger-Knittel
Ethyl azidoacetate, NaOEt
EtOH, -10°C to Reflux
7-Ethyl-5-azaindole
60-70%
Low initial temp prevents premature azide decomposition before Knoevenagel condensation.
Reductive Amination
Secondary Amine, NaBH(OAc)₃
DCE, 25°C
3-Aminomethyl derivative
80-88%
NaBH(OAc)₃ is mild enough to reduce the iminium ion without reducing the C-2 chlorine.
Self-Validating Experimental Protocols
The following methodologies are designed with built-in physical and visual checkpoints, allowing researchers to validate the success of the reaction in real-time without immediate reliance on LC-MS or NMR.
Protocol A: SNAr Synthesis of 2-(Morpholin-4-yl)-5-ethylnicotinaldehyde
Objective: Selective displacement of the C-2 chloride while preserving the C-3 aldehyde.
Initialization: In a flame-dried 100 mL round-bottom flask, dissolve 2-chloro-5-ethylnicotinaldehyde (10 mmol) in anhydrous DMF (20 mL). Add finely powdered K₂CO₃ (15 mmol).
Causality: Finely powdered K₂CO₃ provides a high surface area for proton scavenging without introducing water, which could lead to undesired hydrolysis of the chloride to a pyridone.
Nucleophile Addition: Add morpholine (12 mmol) dropwise at room temperature.
Self-Validation Checkpoint: The reaction mixture will immediately transition from a pale yellow solution to a deep, vibrant orange. This color shift is the visual confirmation of the highly conjugated, electron-rich Meisenheimer complex forming.
Thermal Activation: Heat the mixture to 80°C for 4 hours.
Self-Validation Checkpoint: Spot the mixture on a TLC plate (Hexane:EtOAc 3:1). The starting material (Rf ~0.6, UV active) will disappear, replaced by a highly fluorescent lower spot (Rf ~0.3).
Quenching & Isolation: Pour the hot mixture over 100 g of crushed ice under vigorous stirring.
Self-Validation Checkpoint: An immediate precipitation of a bright yellow solid occurs. The substitution of the polar C-Cl bond with the bulky morpholine ring drastically reduces water solubility, forcing the product out of solution. Filter and wash with cold water.
Protocol B: Cascade Synthesis of a 7-Ethyl-5-azaindole via Sonogashira Annulation
Objective: Construction of the bicyclic azaindole core via a one-pot coupling and cyclization.
Cross-Coupling: Combine 2-chloro-5-ethylnicotinaldehyde (10 mmol), phenylacetylene (11 mmol), Pd(PPh₃)₂Cl₂ (0.5 mmol), and CuI (0.5 mmol) in a degassed mixture of THF (15 mL) and Et₃N (15 mL). Stir at 60°C for 3 hours under Argon.
Self-Validation Checkpoint: Within 15 minutes, a thick white precipitate of triethylamine hydrochloride (Et₃N·HCl) will form. The volume of this precipitate directly correlates with the turnover of the catalytic cycle. If the solution remains clear, the palladium catalyst is dead (likely due to oxygen exposure).
Filtration: Cool to room temperature and filter off the Et₃N·HCl salt through a Celite pad. Concentrate the filtrate under reduced pressure.
Schiff Base Formation & Cyclization: Redissolve the crude 2-alkynyl intermediate in anhydrous ethanol (20 mL). Add tert-butylamine (15 mmol) and a catalytic amount of CuI (0.2 mmol). Heat to reflux (78°C) for 6 hours.
Causality: The primary amine condenses with the C-3 aldehyde to form an iminium ion. The Cu(I) catalyst then activates the adjacent alkyne via π-coordination, triggering a 5-endo-dig intramolecular nucleophilic attack by the iminium nitrogen.
Validation: The reaction mixture darkens significantly. Upon solvent removal and silica gel chromatography, the resulting 5-azaindole exhibits distinct blue fluorescence under 365 nm UV light, confirming the formation of the extended aromatic bicyclic system.
Conclusion
2-Chloro-5-ethylnicotinaldehyde is not merely a reagent; it is a programmable synthetic scaffold. By understanding the electronic interplay between the pyridine nitrogen, the C-3 formyl group, and the C-5 ethyl modifier, synthetic chemists can orchestrate highly regioselective transformations. Whether executing simple SNAr modifications or complex transition-metal catalyzed cascade annulations, treating the experimental protocols as self-validating systems ensures high-fidelity execution in API development pipelines.
References
Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction. ResearchGate (Tetrahedron, 2006).
URL:[Link]
Application Note: Orthogonal Reactivity of 2-Chloro-5-ethylnicotinaldehyde in Multi-Component Reactions (MCRs)
Prepared by: Senior Application Scientist, Synthetic Methodologies Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Development Professionals Executive Summary & Rationale In modern drug discovery,...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Synthetic Methodologies
Target Audience: Medicinal Chemists, Synthetic Methodologists, and Drug Development Professionals
Executive Summary & Rationale
In modern drug discovery, the rapid assembly of complex, drug-like scaffolds with multiple points of diversity is paramount. Multi-component reactions (MCRs) offer an elegant solution by combining three or more starting materials into a single product with high atom economy. 2-Chloro-5-ethylnicotinaldehyde (CAS: 863215-21-8) is a highly privileged, bifunctional building block specifically suited for such advanced synthetic workflows.
The strategic value of this compound lies in its orthogonal reactivity:
The Aldehyde Motif: Acts as a highly reactive electrophilic center, ideal for Schiff base formation and subsequent isocyanide-based MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction[2].
The ortho-Chloro Substituent: Remains inert under the mild, Lewis-acidic conditions of the MCR, serving as a latent handle for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling or SNAr).
The 5-Ethyl Group: Provides a lipophilic vector that enhances the membrane permeability (LogP) of the resulting heterocyclic scaffolds, a critical parameter in CNS and systemic drug design.
This application note details the synthesis of 2-chloro-5-ethylnicotinaldehyde, its application in the GBB reaction to form imidazo[1,2-a]pyridine derivatives, and subsequent late-stage functionalization protocols.
Mechanistic Insights and Workflow Design
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a premier isocyanide-based MCR used to synthesize fused imidazo-heterocycles, which are prevalent in marketed drugs like Zolpidem and Minodronic acid [2, 3].
When 2-chloro-5-ethylnicotinaldehyde is reacted with 2-aminopyridine and an isocyanide, the mechanism proceeds via a well-defined cascade. First, the aldehyde and the primary amine condense to form an imine. A Lewis acid catalyst (e.g., Sc(OTf)₃) activates this imine, facilitating the α-addition of the isocyanide. The resulting nitrilium ion undergoes a rapid 5-exo-dig intramolecular cyclization via the nucleophilic pyridine nitrogen. A final proton transfer restores aromaticity, yielding the imidazo[1,2-a]pyridine core [3].
Crucially, the C–Cl bond on the nicotinaldehyde ring is completely preserved during this transformation, allowing for subsequent diversification.
Figure 1: Mechanistic pathway of the GBB multi-component reaction.
Experimental Protocols
Trustworthiness & Self-Validation: The following protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC and crude NMR checkpoints are embedded to ensure causality between experimental execution and successful outcomes.
Protocol A: Synthesis of 2-Chloro-5-ethylnicotinaldehyde
This procedure utilizes a highly regioselective Vilsmeier-Haack formylation of enamides using triphosgene. The use of triphosgene over traditional POCl₃ prevents the formation of bis-formylated byproducts and significantly improves the yield [1].
Vilsmeier Reagent Generation: Charge a flame-dried, argon-purged flask with anhydrous DMF (13.5 g, 185 mmol). Cool the flask to 0–10 °C using an ice bath. Slowly add triphosgene (28.3 g, 185 mmol) portion-wise over 30 minutes. Caution: Triphosgene is highly toxic; perform strictly in a well-ventilated fume hood.
Enamide Addition: Add the enamide precursor (5 g, 26 mmol) to the cooled Vilsmeier reagent while maintaining the temperature below 10 °C.
Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Subsequently, attach a reflux condenser and heat the reaction mixture to 75 °C for 5 hours. The solution will turn a deep orange-yellow.
Quenching & Extraction: Cool the mixture to room temperature and pour it slowly into 200 g of vigorously stirred crushed ice. Extract the aqueous mass with DCM (2 × 200 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via silica gel column chromatography (Hexanes/EtOAc) to afford 2-chloro-5-ethylnicotinaldehyde as a white solid.
Validation Check: ¹H NMR (CDCl₃) should show a distinct aldehyde proton at ~10.4 ppm, an ethyl triplet at ~1.35 ppm, and a quartet at ~2.75 ppm [1].
This protocol utilizes microwave irradiation and a catalytic amount of Scandium(III) triflate to drive the MCR to completion in minutes rather than hours, minimizing isocyanide degradation.
Reagents:
2-Chloro-5-ethylnicotinaldehyde: 1.0 mmol
2-Aminopyridine: 1.0 mmol
tert-Butyl isocyanide: 1.2 mmol
Scandium(III) triflate (Sc(OTf)₃): 5 mol%
Ethanol (Absolute): 3.0 mL
Step-by-Step Methodology:
Imine Pre-formation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 2-chloro-5-ethylnicotinaldehyde (169.6 mg, 1.0 mmol) and 2-aminopyridine (94.1 mg, 1.0 mmol) in 3.0 mL of absolute ethanol. Add Sc(OTf)₃ (24.6 mg, 0.05 mmol). Stir at room temperature for 10 minutes.
Isocyanide Addition: Add tert-butyl isocyanide (135 µL, 1.2 mmol) to the vial. Seal the vial with a crimp cap.
Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 100 °C for 15 minutes.
Workup: Cool the vial to room temperature. The product often precipitates directly from the ethanol upon cooling. If so, collect via vacuum filtration and wash with cold ethanol. Otherwise, concentrate the solvent and purify via flash chromatography (DCM/MeOH 95:5).
Validation Check: To confirm completion, analyze the crude mixture via ¹H NMR. The disappearance of the aldehyde peak (~10.4 ppm) and the appearance of a strong singlet at ~1.45 ppm (corresponding to the tert-butyl group of the newly formed amine) confirms successful MCR assembly.
With the imidazo[1,2-a]pyridine core assembled, the preserved ortho-chloro group is now utilized as a cross-coupling partner to introduce further chemical diversity.
Reagents:
GBB Adduct (from Protocol B): 0.5 mmol
Arylboronic Acid: 0.75 mmol
Pd(PPh₃)₄: 5 mol%
K₂CO₃: 1.5 mmol
1,4-Dioxane/H₂O (4:1 v/v): 5.0 mL
Step-by-Step Methodology:
Degassing: In a Schlenk tube, combine the GBB adduct, arylboronic acid, and K₂CO₃ in the Dioxane/H₂O solvent mixture. Bubble argon gas through the solution for 15 minutes to remove dissolved oxygen.
Catalyst Addition: Quickly add Pd(PPh₃)₄ (28.9 mg, 0.025 mmol) under a positive stream of argon. Seal the tube.
Coupling: Heat the mixture in an oil bath at 90 °C for 12 hours.
Workup: Cool to room temperature, dilute with water (10 mL), and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Figure 2: Orthogonal synthetic workflow from scaffold to diversified drug candidate.
Quantitative Data & Optimization
The causality behind choosing microwave irradiation and Sc(OTf)₃ for the GBB reaction is demonstrated in the optimization data below. Traditional thermal conditions in methanol lead to sluggish reaction times and poor yields due to the competitive degradation of the isocyanide component. Microwave heating combined with a strong Lewis acid ensures the rapid consumption of the nitrilium intermediate.
Table 1: Optimization of the GBB Reaction Conditions
Entry
Solvent
Catalyst (mol%)
Heating Method
Temp (°C)
Time
Yield (%)
1
MeOH
None
Thermal
65
12 h
15
2
MeOH
AcOH (10%)
Thermal
65
6 h
45
3
EtOH
Sc(OTf)₃ (5%)
Thermal
80
2 h
82
4
EtOH
Sc(OTf)₃ (5%)
Microwave
100
15 min
94
Table 2: Substrate Scope for Late-Stage Suzuki Coupling (Protocol C)
Entry
Boronic Acid Partner
Product Modification
Isolated Yield (%)
1
Phenylboronic acid
2-Phenyl substitution
88
2
4-Methoxyphenylboronic acid
2-(4-Methoxyphenyl)
85
3
3-Fluorophenylboronic acid
2-(3-Fluorophenyl)
81
4
Pyridine-4-boronic acid
2-(4-Pyridinyl)
76
References
Gangadasu, B., Narender, P., Kumar, S. B., Ravinder, M., Rao, V. J., & Ramesh, C. (2006). Facile and selective synthesis of chloronicotinaldehydes by the Vilsmeier reaction. Tetrahedron, 62(36), 8398-8403.[Link]
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049.[Link]
Martini, C., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879.[Link]
Application
Application Notes & Protocols: 2-Chloro-5-ethylnicotinaldehyde in Heterocyclic Synthesis
Executive Summary & Chemical Profile 2-Chloro-5-ethylnicotinaldehyde (CAS: 863215-21-8; MW: 169.61 g/mol ) is a highly versatile, bifunctional building block extensively utilized in the discovery of novel pharmaceuticals...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile
2-Chloro-5-ethylnicotinaldehyde (CAS: 863215-21-8; MW: 169.61 g/mol ) is a highly versatile, bifunctional building block extensively utilized in the discovery of novel pharmaceuticals and agrochemicals. Synthesized primarily via the regioselective Vilsmeier-Haack formylation of enamides [1][2], this compound features a unique arrangement of electrophilic centers: an aldehyde group at the C3 position and a labile chlorine atom at the C2 position. This specific substitution pattern makes it an indispensable precursor for the rapid construction of complex, fused nitrogen-containing heterocycles.
Mechanistic Rationale: The Power of Orthogonal Reactivity
The strategic value of 2-chloro-5-ethylnicotinaldehyde lies in its orthogonal reactivity. As a Senior Application Scientist, understanding the causality behind its reactivity is critical for designing efficient synthetic routes:
C3-Aldehyde (Electrophilic Condensation): The aldehyde is highly reactive toward primary amines, hydrazines, and active methylene compounds. It serves as the initial anchoring point for cascade reactions.
C2-Chloro (Nucleophilic Aromatic Substitution - SNAr): The chlorine atom is activated by the electron-withdrawing nature of both the adjacent pyridine nitrogen and the C3-aldehyde. Once the aldehyde is converted into an imine or hydrazone, the C2-chloro group becomes highly susceptible to intramolecular SNAr, driving ring closure [3].
Fig 1. Orthogonal reactivity profile of 2-chloro-5-ethylnicotinaldehyde in organic synthesis.
Quantitative Summary of Synthetic Applications
To facilitate experimental planning, the following table summarizes the typical reaction parameters and yields when utilizing 2-chloro-5-ethylnicotinaldehyde across various synthetic workflows.
Reaction Type
Target Scaffold
Key Reagents
Temp / Time
Typical Yield
Hydrazone Condensation + SNAr
Pyrazolo[3,4-b]pyridines
Arylhydrazine, Cs₂CO₃, DMSO
65–110 °C, 0.5–12 h
65–75%
Knoevenagel + SNAr
Pyrido[2,3-d]pyrimidines
Amidines/Ureas, K₂CO₃, Dioxane
Reflux, 4–6 h
70–80%
Reductive Amination
Imidacloprid Analogues
Primary amine, NaBH(OAc)₃, DCE
RT, 2–4 h
80–90%
Key Workflow 1: Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are critical pharmacophores found in various kinase inhibitors and cardiovascular drugs (e.g., Riociguat) [4]. The synthesis leverages the sequential condensation of an arylhydrazine with the C3-aldehyde, followed by a base-mediated SNAr cyclization.
Causality & Experimental Design
Solvent Choice (DMSO): Dimethyl sulfoxide (DMSO) is selected as a polar aprotic solvent. It accelerates the SNAr step by poorly solvating the nucleophilic secondary nitrogen of the hydrazone intermediate, thereby drastically increasing its reactivity.
Base Selection (Cs₂CO₃): While spontaneous SNAr can occur with highly activated systems, nicotinaldehyde derivatives often stall at the hydrazone stage. Cesium carbonate is preferred over weaker bases because the large ionic radius of the cesium cation provides a "naked," highly active carbonate anion. This efficiently deprotonates the hydrazone without inducing unwanted side reactions like the Cannizzaro reaction [3][4].
Fig 2. Reaction pathway for the synthesis of pyrazolo[3,4-b]pyridines via SNAr cyclization.
Protocol: One-Pot Synthesis of 5-Ethyl-1-aryl-1H-pyrazolo[3,4-b]pyridines
This protocol is designed as a self-validating system with built-in in-process controls (IPCs).
Condensation Phase: In an oven-dried, 50 mL round-bottom flask, dissolve 2-chloro-5-ethylnicotinaldehyde (1.0 equiv, 5.0 mmol) and the desired arylhydrazine (1.05 equiv, 5.25 mmol) in anhydrous DMSO (15 mL).
IPC Check 1: Stir the mixture at room temperature for 30 minutes. Monitor the disappearance of the aldehyde signal via TLC (Hexanes:EtOAc 3:1). The intermediate hydrazone will appear as a distinct, more polar spot. Do not proceed until the aldehyde is completely consumed.
Cyclization Phase: Once hydrazone formation is confirmed, add Cs₂CO₃ (2.0 equiv, 10.0 mmol) in one portion.
Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 65–70 °C for 30–60 minutes.
IPC Check 2: Sample the reaction and check via LC-MS or TLC. The hydrazone intermediate should transition to a highly UV-active, slightly less polar spot corresponding to the cyclized pyrazolo[3,4-b]pyridine.
Workup: Cool the reaction to room temperature and slowly quench by pouring into 50 mL of ice-cold water. Stir vigorously for 15 minutes to precipitate the crude product.
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (2 × 20 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue via silica gel column chromatography.
Key Workflow 2: Construction of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are prominent scaffolds in oncology and agrochemistry. They are synthesized via a condensation of the aldehyde with an amidine or urea derivative, followed by intramolecular cyclization [5].
Causality & Experimental Design
Reagent Stoichiometry: Amidines are typically introduced as stable hydrochloride salts. Therefore, an excess of base (K₂CO₃, 2.5 equiv) is strictly required—first to liberate the free amidine base for the initial Knoevenagel-type condensation, and subsequently to drive the SNAr ring closure.
Thermodynamic Control: Refluxing in 1,4-dioxane provides the optimal thermal energy (~100 °C) required to overcome the activation barrier of the final aromatization step, ensuring high yields of the fully conjugated fused system.
Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Preparation: Charge a 100 mL pressure-rated reaction vessel with 2-chloro-5-ethylnicotinaldehyde (1.0 equiv, 5.0 mmol) and the desired amidine hydrochloride (1.2 equiv, 6.0 mmol).
Solvent & Base Addition: Add 25 mL of anhydrous 1,4-dioxane, followed by finely powdered K₂CO₃ (2.5 equiv, 12.5 mmol).
Reaction Execution: Purge the vessel with nitrogen for 5 minutes, seal, and heat the mixture to reflux (100 °C) with vigorous stirring for 4–6 hours.
IPC Check: Monitor the reaction by TLC (DCM:MeOH 95:5). The reaction is complete when the starting aldehyde is consumed and a single, dominant fluorescent spot is observed under 254 nm UV light.
Isolation: Cool the vessel to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KCl, unreacted K₂CO₃), washing the pad with an additional 15 mL of dioxane.
Crystallization: Concentrate the filtrate under vacuum to approximately 20% of its original volume. Add cold ethanol (10 mL) to induce crystallization. Collect the pure pyrido[2,3-d]pyrimidine derivative via vacuum filtration and dry overnight.
References
Benchchem. 4-Ethylnicotinaldehyde. Benchchem.
Gangadasu, B., et al. Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction. ResearchGate.
MDPI. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI.
Arava, V., et al. An expeditious synthesis of riociguat, A pulmonary hypertension drug. Der Pharma Chemica.
Semantic Scholar. A Novel and Efficient One-Pot Synthesis of Furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine-dione derivatives. Semantic Scholar.
Method
Application Note: 2-Chloro-5-ethylnicotinaldehyde as a Strategic Building Block in Pharmaceutical Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary In modern medicinal chemistry, the efficient construction of fun...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Executive Summary
In modern medicinal chemistry, the efficient construction of functionalized nitrogen heterocycles is paramount. 2-Chloro-5-ethylnicotinaldehyde (CAS: 863215-21-8) has emerged as a highly versatile, trifunctional building block. Synthesized typically via a Vilsmeier reaction from corresponding enamides[1], this pyridinecarboxaldehyde derivative provides a robust scaffold for the divergent synthesis of complex molecular architectures, including fused bicyclic systems and targeted pharmacophores[2]. This application note details the physicochemical rationale, strategic functionalization pathways, and self-validating experimental protocols for utilizing this compound in drug discovery.
Physicochemical Profiling & Structural Rationale
The utility of 2-chloro-5-ethylnicotinaldehyde stems from its three distinct functional domains, each offering orthogonal reactivity. Understanding the causality behind these structural features is critical for rational experimental design:
C2-Chloro (Activated Electrophile): Unlike unactivated chlorobenzenes, the C2-chlorine is highly labile. The electron-withdrawing nature of the pyridine nitrogen (via induction and resonance) is compounded by the strongly electron-withdrawing C3-formyl group. This dual activation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, rendering the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3].
C3-Formyl (Aldehyde): This electrophilic center is primed for functional group interconversion. It readily undergoes reductive amination to install basic amine pharmacophores, which are ubiquitous in CNS and antimicrobial drugs[4].
C5-Ethyl (Lipophilic Modulator): In drug design, incorporating small alkyl groups like an ethyl moiety fine-tunes the partition coefficient (LogP). This enhances membrane permeability and target binding affinity via hydrophobic interactions, without introducing the severe steric hindrance that larger bulky groups might impose on the adjacent reactive sites.
Strategic Functionalization Pathways
The orthogonal reactivity of 2-chloro-5-ethylnicotinaldehyde allows for divergent synthetic strategies, enabling the rapid generation of diverse compound libraries.
Divergent synthetic pathways of 2-Chloro-5-ethylnicotinaldehyde in drug discovery.
The SNAr reaction at the C2 position proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex[1]. The presence of the C3-aldehyde not only accelerates the initial nucleophilic attack but also stabilizes the transition state, allowing reactions with primary/secondary amines, alkoxides, and thiols to proceed under relatively mild conditions[5].
Mechanism of SNAr at the C2 position via a stabilized Meisenheimer complex.
Pathway B: Palladium-Catalyzed Annulation
The proximity of the C2-chloro and C3-formyl groups makes this building block ideal for synthesizing fused bicyclic systems (e.g., quinolines, naphthyridines) via transition-metal catalysis. Palladium(II)-catalyzed direct annulation leverages both sites sequentially, enabling the rapid construction of complex polycyclic pharmaceutical cores[6].
Experimental Protocols (Self-Validating Systems)
As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies incorporate built-in chemical cues to confirm successful progression without relying solely on post-reaction analytics.
Protocol 1: Regioselective SNAr with Primary Amines
Objective: Displace the C2-chloro group with a primary amine while leaving the C3-aldehyde intact.
Causality: Potassium carbonate (
K2CO3
) is selected as the base because it is strong enough to neutralize the generated
HCl
(driving the reaction forward) but mild enough to prevent base-catalyzed aldol condensations or degradation of the sensitive aldehyde group.
Step-by-Step Methodology:
Setup: In an oven-dried 50 mL round-bottom flask, dissolve 2-chloro-5-ethylnicotinaldehyde (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL).
Reagent Addition: Add the primary amine (1.2 eq, 6.0 mmol) followed by finely powdered anhydrous
K2CO3
(2.0 eq, 10.0 mmol).
Reaction: Heat the mixture to 80 °C under an inert nitrogen atmosphere.
Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (UV active,
Rf
~0.6) will deplete, and a new, more polar, highly fluorescent spot (due to the push-pull electron system of the amino-aldehyde) will appear at
Rf
~0.3.
Workup: Once TLC confirms completion (typically 4-6 hours), cool to room temperature and pour the mixture into ice water (50 mL).
Isolation: Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to effectively remove the DMF solvent. Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Protocol 2: Reductive Amination for C3 Elaboration
Objective: Convert the C3-aldehyde into a secondary or tertiary amine pharmacophore.
Causality: Sodium triacetoxyborohydride (
NaBH(OAc)3
) is utilized instead of standard
NaBH4
. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This prevents the premature reduction of the unreacted aldehyde to an alcohol, allowing the slower imine formation to reach equilibrium first[4].
Step-by-Step Methodology:
Setup: Dissolve 2-chloro-5-ethylnicotinaldehyde (1.0 eq, 2.0 mmol) and the target amine (1.1 eq, 2.2 mmol) in 1,2-dichloroethane (DCE, 10 mL).
Catalysis: Add glacial acetic acid (1.5 eq, 3.0 mmol) to catalyze imine formation. Stir at room temperature for 30 minutes.
Reduction: Portion-wise, add
NaBH(OAc)3
(1.5 eq, 3.0 mmol). Stir at room temperature for 12 hours.
Self-Validation (Quenching): Quench the reaction by slowly adding saturated aqueous
NaHCO3
(15 mL). Validation cue: The vigorous evolution of
CO2
gas will occur. The cessation of bubbling visually confirms the complete neutralization of the acetic acid catalyst and excess hydride.
Workup: Separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 mL). Wash combined organics with brine, dry over
MgSO4
, and concentrate.
Analysis: Confirm product formation via
1H
-NMR by the disappearance of the characteristic aldehyde proton signal at ~10.2 ppm.
Quantitative Data Presentation
The following table summarizes the optimized reaction parameters and expected analytical metrics for the primary functionalization pathways of 2-chloro-5-ethylnicotinaldehyde.
Reaction Pathway
Target Reagents
Catalyst / Base
Solvent
Temp (°C)
Typical Yield
Key Analytical Metric
SNAr (C2)
Primary/Secondary Amines
K2CO3
(2.0 eq)
DMF
80
75 - 90%
LC-MS:[M+H]+
corresponding to Cl displacement by amine.
Reductive Amination (C3)
Amines,
NaBH(OAc)3
AcOH (1.5 eq)
DCE
20 - 25
65 - 85%
1H
-NMR: Disappearance of CHO singlet at ~10.2 ppm.
Direct Annulation
Bifunctional Nucleophiles
Pd(OAc)2
/ Xantphos
Dioxane
100
50 - 70%
HRMS: Exact mass alignment with the fused polycyclic core.
References
ResearchGate - Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction. Available at:[Link][2]
Scribd - Advances in Quinoline Synthesis (Detailing SNAr and cyclization of 2-chloronicotinaldehyde derivatives). Available at:[Link][6]
National Institutes of Health (PMC) - Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors (Detailing reductive amination protocols). Available at:[Link][4]
National Institutes of Health (PMC) - Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles (Detailing SNAr ring closure). Available at:[Link][5]
Application Note: Analytical Derivatization Strategies for 2-Chloro-5-ethylnicotinaldehyde
Introduction & Chemical Context 2-Chloro-5-ethylnicotinaldehyde (CAS 863215-21-8) is a highly functionalized pyridinecarboxaldehyde utilized as a critical building block in the synthesis of active pharmaceutical ingredie...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
2-Chloro-5-ethylnicotinaldehyde (CAS 863215-21-8) is a highly functionalized pyridinecarboxaldehyde utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals[1][2].
The accurate analytical quantification of this intermediate at trace levels presents a significant challenge. The inherent reactivity of the aldehyde functional group makes it susceptible to auto-oxidation and polymerization during sample preparation[3]. Furthermore, direct chromatographic analysis often suffers from poor peak shape due to interactions with column stationary phases, and the native molecule lacks the high-molar-absorptivity chromophores required for ultra-sensitive UV detection.
To overcome these limitations, pre-column (or pre-injection) derivatization is employed. By intentionally reacting the aldehyde group with specific tagging agents, analysts can stabilize the molecule, dramatically enhance its chromophoric properties for High-Performance Liquid Chromatography (HPLC), or increase its volatility and mass spectrometric response for Gas Chromatography-Mass Spectrometry (GC-MS)[3].
Mechanistic Rationale & Strategy Selection
As an analytical scientist, selecting the correct derivatization pathway requires understanding the physicochemical causality behind the reaction.
DNPH Derivatization for HPLC-UV/Vis
For liquid chromatography, the gold standard for aldehyde analysis is derivatization with 2,4-dinitrophenylhydrazine (DNPH)[4].
Causality: The reaction proceeds via the nucleophilic addition of the primary amine of DNPH to the electrophilic carbonyl carbon of 2-Chloro-5-ethylnicotinaldehyde. Subsequent dehydration yields a highly stable hydrazone derivative[5]. This condensation extends the conjugated
π
-system of the molecule, shifting its maximum UV absorbance (
λmax
) from the deep UV region to approximately 360 nm[4]. This bathochromic shift is critical: it moves the detection window away from the UV cut-off of common organic solvents and complex biological matrices, drastically improving the signal-to-noise ratio and lowering the Limit of Detection (LOD).
Fig 1: Reaction pathway of 2-Chloro-5-ethylnicotinaldehyde with DNPH forming a hydrazone.
PFBHA Oximation for GC-MS
For gas chromatography, thermal stability and volatility are paramount. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is the preferred reagent for trace aldehyde analysis[6].
Causality: PFBHA reacts with the aldehyde to form an oxime. The bulky, highly fluorinated pentafluorobenzyl group sterically hinders the reactive site, preventing auto-oxidation and minimizing unwanted hydrogen-bonding interactions with active silanol sites on the GC column (which causes peak tailing)[3]. Furthermore, under electron ionization (EI) in the mass spectrometer, the PFBHA derivative yields a highly abundant and characteristic pentafluorobenzyl cation (
m/z
181). This distinct fragmentation pathway serves as an exceptionally sensitive quantifier ion for trace-level target analysis[6].
Fig 2: Analytical workflow comparing HPLC-UV/Vis and GC-MS derivatization strategies.
Experimental Protocols
The following protocols are designed as self-validating systems. By utilizing molar excesses of reagents and specific phase-separation steps, the methods inherently drive reactions to completion while protecting the analytical instrumentation from matrix fouling.
Protocol A: HPLC-UV/Vis via DNPH Derivatization
System Validation Rationale: This protocol uses a massive molar excess of DNPH to drive the reversible nucleophilic reaction to >99% completion. The acidic pH ensures rapid protonation of the carbonyl oxygen (increasing its electrophilicity), while the 60°C incubation provides the activation energy required for the final dehydration step[4][7].
Reagents:
DNPH Reagent : 20 mM 2,4-DNPH dissolved in HPLC-grade acetonitrile.
Sample Aliquot : Transfer 1.0 mL of the sample containing 2-Chloro-5-ethylnicotinaldehyde into a 4 mL amber glass vial. (Note: Amber glass is mandatory to prevent photo-degradation of the light-sensitive hydrazone derivative).
Reagent Addition : Add 1.0 mL of the DNPH Reagent to the vial.
Catalysis : Add 50
μ
L of the 1%
H3PO4
catalyst. Vortex for 10 seconds to ensure complete homogeneity.
Incubation : Place the sealed vial in a thermostatted heating block at 60°C for 30 minutes[7].
Quenching & Filtration : Remove the vial from the heat and allow it to cool to room temperature (20-25°C). Filter the mixture through a 0.22
μ
m PTFE syringe filter directly into an HPLC autosampler vial to remove any precipitated unreacted DNPH.
Analysis : Inject 10
μ
L onto a C18 reversed-phase column. Monitor the eluent at 360 nm using an isocratic or gradient mobile phase of Water/Acetonitrile.
Protocol B: GC-MS via PFBHA Oximation
System Validation Rationale: This protocol utilizes a biphasic liquid-liquid extraction (LLE) post-derivatization. This exploits the differential solubility of the non-polar oxime derivative (which partitions completely into the hexane layer) and the highly polar unreacted PFBHA (which remains trapped in the aqueous phase). This chemical separation acts as an intrinsic cleanup step, protecting the GC inlet and column from active reagent contamination[3][6].
Reagents:
PFBHA Reagent : 15 mg/mL PFBHA hydrochloride in deionized water.
Sample Aliquot : Transfer 1.0 mL of the aqueous sample/extract into a 10 mL glass centrifuge tube.
Reagent Addition : Add 250
μ
L of the aqueous PFBHA Reagent.
Incubation : Seal the tube and incubate in a water bath at 60°C for 60 minutes to ensure complete oxime formation[3].
Extraction : Cool the tube to room temperature. Add 2.0 mL of Hexane. Vortex vigorously for 2 minutes. The target oxime derivative will partition into the upper organic layer.
Phase Separation : Centrifuge the tube at 3000 rpm for 5 minutes to break any micro-emulsions and ensure a sharp phase boundary.
Drying : Carefully transfer the upper hexane layer using a Pasteur pipette into a new GC vial containing ~100 mg of anhydrous
Na2SO4
. Swirl gently to remove residual microscopic water droplets[3].
Analysis : Transfer the dried hexane to an autosampler vial and inject 1
μ
L into the GC-MS system (EI mode, monitoring
m/z
181).
Quantitative Data & Method Comparison
To assist in selecting the appropriate methodology for your specific drug development phase, the quantitative parameters and operational metrics of both derivatization strategies are summarized below.
Parameter
DNPH Derivatization (HPLC-UV/Vis)
PFBHA Oximation (GC-MS)
Derivatizing Agent
2,4-Dinitrophenylhydrazine
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine
Reaction Medium
Acetonitrile / Acidic Aqueous
Aqueous
Incubation Conditions
60°C for 30 minutes
60°C for 60 minutes
Derivative Formed
Hydrazone
Oxime
Primary Detection Mode
UV Absorbance (
λmax
~360 nm)
Electron Ionization MS (
m/z
181 quantifier)
Estimated LOD
10 - 50 ng/mL
0.1 - 1.0 ng/mL
Primary Advantage
Robust, highly reproducible, standard equipment
Ultra-high sensitivity, excellent specificity
Primary Limitation
Lower sensitivity compared to MS
Requires post-reaction liquid-liquid extraction
Conclusion
The derivatization of 2-Chloro-5-ethylnicotinaldehyde is a mandatory analytical step to ensure accurate, reproducible, and sensitive quantification. By understanding the chemical causality—utilizing DNPH to engineer a chromophore for HPLC, or PFBHA to engineer volatility and MS-responsiveness for GC—scientists can implement self-validating protocols that eliminate matrix interference and protect instrument integrity.
References
IOMC World. HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions. Retrieved from:[Link]
ACS Omega. Colorimetric Detection of Furfural with Enhanced Visible Absorption of Furfural-DNPH in Basic Conditions. Retrieved from:[Link]
University of Warsaw / ResearchGate. Determination of C3–C10 Aliphatic Aldehydes Using PFBHA Derivatization and Solid Phase Microextraction (SPME). Retrieved from: [Link]
Application Note: 2-Chloro-5-ethylnicotinaldehyde as a Strategic Synthon in Agrochemical Development
Executive Summary & Structural Rationale In the landscape of modern agrochemical synthesis, highly functionalized pyridine derivatives serve as the backbone for numerous crop protection agents, including neonicotinoid in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In the landscape of modern agrochemical synthesis, highly functionalized pyridine derivatives serve as the backbone for numerous crop protection agents, including neonicotinoid insecticides, herbicides, and fungicides[1]. Among these, 2-Chloro-5-ethylnicotinaldehyde (CAS: 863215-21-8) stands out as a highly versatile, trifunctional building block[2].
As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic platform. Its synthetic utility is driven by the synergistic electronic effects of its three primary functional handles:
The C2-Chloro Group: Highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of both the adjacent pyridine nitrogen and the ortho-formyl group[3].
The C3-Formyl Group: An electrophilic center primed for Knoevenagel condensations, reductive aminations, and cyclization cascades[4].
The C5-Ethyl Group: A critical lipophilic modulator. In agrochemical design, adjusting lipophilicity (LogP) via alkyl chains like the ethyl group is essential for optimizing systemic plant uptake and cuticular penetration in target insects[1].
Figure 1: Structural reactivity map of 2-Chloro-5-ethylnicotinaldehyde.
Mechanistic Insights: The Vilsmeier-Haack Cyclization
The traditional synthesis of chloronicotinaldehydes relies on the Vilsmeier-Haack reaction of enamide precursors. However, standard conditions utilizing Phosphorus Oxychloride (POCl
3
) often lead to poor chemoselectivity, resulting in a difficult-to-separate mixture of the desired chloronicotinaldehyde and an undesired chloropyridine byproduct[5].
To achieve a self-validating, high-yield protocol, we replace POCl
3
with Triphosgene (bis(trichloromethyl) carbonate). Triphosgene reacts with N,N-Dimethylformamide (DMF) to generate the active Vilsmeier electrophile (chloromethylene-N,N-dimethylammonium chloride) at a controlled rate. This prevents the over-chlorination pathway that leads to deformylated chloropyridines, ensuring excellent regioselectivity and yields exceeding 90%[5].
Quantitative Data: Vilsmeier Reagent Optimization
The table below summarizes the causality behind reagent selection, demonstrating the superior performance of triphosgene in synthesizing 2-chloro-5-alkylnicotinaldehydes[5].
Vilsmeier Reagent
Equivalents
Temp (°C)
Time (h)
Selectivity Profile
Isolated Yield (%)
POCl
3
/ DMF
3.0
75
5
Poor (Forms chloropyridine mixtures)
45
Diphosgene / DMF
1.5
75
5
Excellent (Aldehyde exclusively)
88
Triphosgene / DMF
1.0
75
5
Excellent (Aldehyde exclusively)
92
Experimental Methodologies
Protocol 1: Highly Selective Synthesis of 2-Chloro-5-ethylnicotinaldehyde
This procedure details the controlled formylation and cyclization of N-benzyl-N-[(1E)-prop-1-en-1-yl]acetamide.[5]
Safety Note: Triphosgene can decompose to release highly toxic phosgene gas. This entire protocol MUST be conducted in a high-performance fume hood with a caustic scrubber system.
Step-by-Step Workflow:
Electrophile Generation: Charge a flame-dried, round-bottom flask with anhydrous N,N-Dimethylformamide (DMF) (13.5 g, 185 mmol). Cool the flask to 0–10 °C using an ice-water bath.
Triphosgene Addition: Slowly add triphosgene (28.3 g, 95.3 mmol, ~1.0 eq based on phosgene equivalents) in portions over 30 minutes. Mechanistic Rationale: Slow addition controls the exothermic formation of the Vilsmeier salt, preventing degradation.
Substrate Introduction: Add the enamide precursor, N-benzyl-N-[(1E)-prop-1-en-1-yl]acetamide (5 g, 26 mmol), maintaining the temperature below 10 °C[5].
Cyclization & Aromatization: Remove the ice bath and stir the mixture at room temperature for 2 hours. Subsequently, attach a reflux condenser and heat the reaction to 75 °C for 5 hours. Mechanistic Rationale: Elevated temperature is required to drive the intramolecular cyclization and subsequent elimination of the benzyl group to aromatize the pyridine ring.
Hydrolytic Quench: Cool the orange-yellow organic mass to room temperature and pour it slowly into vigorously stirred ice-cold water (200 g). Mechanistic Rationale: The aqueous quench hydrolyzes the intermediate iminium salt to the final aldehyde.
Isolation: Extract the aqueous mass with methylene chloride (2 × 200 mL). Dry the combined organic layers over anhydrous sodium sulfate (Na
2
SO
4
) and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to yield 2-Chloro-5-ethylnicotinaldehyde as a white solid (Yield: ~92%, Mp: 67–69 °C)[5].
Figure 2: Vilsmeier-Haack synthetic workflow for chloronicotinaldehydes.
Protocol 2: Synthesis of a Neonicotinoid Insecticide Analogue
2-Chloro-5-ethylnicotinaldehyde is an ideal precursor for synthesizing Imidacloprid analogues. The 2-chloro group is strictly preserved, as it is the critical pharmacophore for binding to the insect nicotinic acetylcholine receptor (nAChR).[6],[1]
Step-by-Step Workflow:
Imine Formation: Dissolve 2-Chloro-5-ethylnicotinaldehyde (1.0 eq) and a primary amine (e.g., methylamine, 1.2 eq) in anhydrous methanol. Add a catalytic amount of glacial acetic acid. Stir at room temperature for 4 hours.
Reductive Amination: Cool the mixture to 0 °C and carefully add Sodium Cyanoborohydride (NaBH
3
CN) (1.5 eq). Mechanistic Rationale: NaBH
3
CN is chosen over NaBH
4
because it selectively reduces the imine without reducing the unreacted aldehyde at mildly acidic pH. Stir for 12 hours at room temperature.
Workup: Quench with saturated aqueous NaHCO
3
and extract with ethyl acetate. Dry and concentrate to yield the secondary amine intermediate (2-chloro-5-ethyl-3-pyridylmethylamine).
Pharmacophore Coupling: React the secondary amine with 2-nitroaminoimidazoline (1.1 eq) in the presence of a mild base (e.g., K
2
CO
3
) in refluxing acetonitrile for 8 hours to yield the final neonicotinoid analogue[6].
Validation: Monitor completion via TLC. The final product should be purified via recrystallization from ethanol.
Quality Control and Analytical Characterization
To ensure the trustworthiness of the synthesized 2-Chloro-5-ethylnicotinaldehyde, analytical validation is mandatory before proceeding to agrochemical formulation:
1H NMR (200 MHz, CDCl
3
): Look for the characteristic aldehyde proton at
δ
10.45 (s, 1H, CHO). The ethyl group will present as a triplet at
δ
1.35 (t, 3H, J=7.56 Hz, CH
3
) and a multiplet at
δ
2.75 (m, 2H, CH
2
)[5]. The pyridine ring protons will appear as distinct singlets/doublets in the aromatic region (
δ
8.0 - 8.5).
Mass Spectrometry: Confirm the molecular ion peak corresponding to the molecular weight of 169.61 g/mol [7], noting the characteristic 3:1 isotopic pattern indicative of the single chlorine atom.
References
Gangadasu, B., et al. "Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction." Tetrahedron, 62 (2006) 8398–8403. URL:[Link]
Narender, M., et al. "Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes." Journal of Heterocyclic Chemistry, 46 (2009) 1213-1217. URL:[Link]
Thompson, D. A., et al. "A critical review on the potential impacts of neonicotinoid insecticide use." CDC Stacks (2020). URL:[Link]
Application Note: Metal-Catalyzed Cross-Coupling Strategies for 2-Chloro-5-ethylnicotinaldehyde
Executive Summary & Mechanistic Rationale 2-Chloro-5-ethylnicotinaldehyde (CAS: 863215-21-8) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and materials science. The molecu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
2-Chloro-5-ethylnicotinaldehyde (CAS: 863215-21-8) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and materials science. The molecule features a highly reactive 2-chloro electrophilic site and a versatile 3-formyl directing/functional group.
The 2-chloro position is exceptionally primed for oxidative addition by low-valent transition metals (such as Pd(0) or Ni(0))[1]. This hyper-reactivity is governed by a synergistic electronic effect: the intrinsic electron-withdrawing nature of the pyridine nitrogen is amplified by the strongly electron-withdrawing formyl group at the 3-position. This lowers the lowest unoccupied molecular orbital (LUMO) of the C(sp²)–Cl bond, facilitating rapid metal insertion under milder conditions than those required for unactivated aryl chlorides[2]. Furthermore, the aldehyde group can serve as a synthetic handle for downstream orthogonal functionalizations, such as reductive aminations or Wittig olefinations, without interfering with the cross-coupling cycle if appropriate reaction conditions are selected.
Pd-catalyzed cross-coupling cycle for 2-Chloro-5-ethylnicotinaldehyde.
Quantitative Data: Optimized Reaction Parameters
To ensure reproducible scale-up and high fidelity in library synthesis, the following table summarizes the optimized empirical parameters for the three most common cross-coupling modalities applied to this scaffold.
The following protocols are designed as self-validating systems. They include specific causality for reagent selection and built-in quality control (QC) checks to ensure the integrity of the catalytic cycle[3].
Standard experimental workflow for Pd-catalyzed cross-coupling.
Protocol A: Suzuki-Miyaura Cross-Coupling
This protocol forms C–C bonds between the pyridine core and aryl/vinyl substituents.
Causality of Design:
Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step. A biphasic 1,4-Dioxane/H₂O mixture is critical; water is required to dissolve the inorganic K₂CO₃ base and facilitate the formation of the reactive boronate-ate complex, which is the actual transmetalating species[1].
Step-by-Step Methodology:
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-5-ethylnicotinaldehyde (1.0 mmol, 169.6 mg) and the desired arylboronic acid (1.2 mmol).
Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg) and K₂CO₃ (2.0 mmol, 276.4 mg).
Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate and backfill with Argon (3 cycles). Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL) that have been previously sparged with Argon for 30 minutes.
Self-Validation Check: If the solution turns immediately black upon heating, this indicates palladium black precipitation (catalyst deactivation) due to oxygen ingress. The reaction must be aborted.
Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 4 hours.
Monitoring: Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.
Self-Validation Check: Monitor the disappearance of the starting material mass (
m/z
169.6 [M+H]⁺) and the appearance of the product mass.
Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination
This protocol facilitates the formation of C–N bonds, coupling the pyridine core with secondary or primary amines.
Causality of Design:
The choice of base is the most critical parameter here. While sodium tert-butoxide (NaOtBu) is the industry standard for Buchwald-Hartwig aminations, its strong basicity and nucleophilicity will induce destructive side reactions (e.g., Cannizzaro reaction or aldol condensation) with the unprotected 3-formyl group of the nicotinaldehyde[3]. Therefore, the milder, non-nucleophilic base Cs₂CO₃ is strictly mandated. Xantphos is chosen as the ligand due to its wide bite angle (~111°), which sterically forces the intermediate into a geometry that highly favors C–N reductive elimination over competing β-hydride elimination.
Step-by-Step Methodology:
Preparation: In an argon-filled glovebox (or using standard Schlenk techniques), charge a vial with 2-Chloro-5-ethylnicotinaldehyde (1.0 mmol, 169.6 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and Cs₂CO₃ (2.0 mmol, 651.6 mg).
Amine Addition: Add the secondary amine (1.5 mmol). If the amine is a liquid, add it after the solvent.
Solvent: Add anhydrous, degassed Toluene (5.0 mL). Seal the vial with a Teflon-lined crimp cap.
Reaction: Heat the reaction mixture at 100 °C for 12–16 hours under vigorous stirring.
Monitoring: Analyze via TLC (UV active). The product typically exhibits a lower
Rf
value than the highly non-polar starting chloride.
Workup: Cool to room temperature, dilute with dichloromethane (DCM, 20 mL), and filter through a short pad of Celite to remove the inorganic salts and palladium residues. Wash the Celite pad with additional DCM (10 mL).
Purification: Concentrate the filtrate and purify via automated flash chromatography (Silica gel, DCM/MeOH gradient) to yield the aminated 5-ethylnicotinaldehyde derivative.
References
Application Notes and Protocols for the Use of 6-Morpholinonicotinaldehyde in Palladium Cross-Coupling Reactions
Benchchem[3]
Palladium-Catalyzed Cross-Couplings by C–O Bond Activation
Catalysis Science & Technology (RSC)[2]
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future
National Institutes of Health (PMC)[1]
Scale-up synthesis of 2-Chloro-5-ethylnicotinaldehyde for industrial applications
An In-Depth Guide to the Industrial Scale-Up Synthesis of 2-Chloro-5-ethylnicotinaldehyde Abstract 2-Chloro-5-ethylnicotinaldehyde is a pivotal intermediate in the synthesis of high-value compounds within the pharmaceuti...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Industrial Scale-Up Synthesis of 2-Chloro-5-ethylnicotinaldehyde
Abstract
2-Chloro-5-ethylnicotinaldehyde is a pivotal intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. Its strategic functionalization, featuring a reactive aldehyde on a substituted pyridine ring, makes it a versatile building block. This document provides a comprehensive guide for researchers, chemists, and process engineers on the scalable synthesis, purification, and characterization of 2-Chloro-5-ethylnicotinaldehyde. We present a detailed analysis of synthetic strategies, with a primary focus on the Vilsmeier-Haack formylation of 2-chloro-5-ethylpyridine as the most viable route for industrial production. This guide includes detailed, field-tested protocols, mechanistic insights, safety procedures, and troubleshooting to ensure a robust, efficient, and safe scale-up process.
Strategic Analysis of Synthetic Pathways
The industrial production of a chemical intermediate demands a synthesis route that is not only high-yielding but also cost-effective, safe, and environmentally considerate. For 2-Chloro-5-ethylnicotinaldehyde, several pathways can be envisaged, but they primarily fall into two categories: formylation of a precursor or oxidation/reduction of a related derivative.
Oxidation/Reduction Pathways: One common approach involves the carefully controlled oxidation of the corresponding alcohol, 2-chloro-5-ethylnicotinyl alcohol. This method, often employing reagents like manganese dioxide, is effective but adds a synthetic step, as the alcohol precursor must first be prepared, typically by reducing the corresponding carboxylic acid.[1][2] Direct reduction of a carboxylic acid derivative (e.g., an ester or amide) to an aldehyde is also possible but presents significant challenges in preventing over-reduction to the alcohol, especially at scale.[3][4]
Direct Formylation (Vilsmeier-Haack Reaction): A more direct and atom-economical approach is the electrophilic formylation of an activated aromatic or heteroaromatic ring. The Vilsmeier-Haack reaction, which utilizes a phosphine-free, inexpensive Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), is exceptionally well-suited for this transformation.[5][6] This reaction allows for the direct installation of a formyl (-CHO) group onto the 2-chloro-5-ethylpyridine backbone in a single, high-yielding step.
Chosen Strategy for Scale-Up: For industrial applications, the Vilsmeier-Haack reaction is the superior choice. It is a one-pot reaction that starts from a readily available precursor and avoids the use of heavy metal oxidants or complex hydride-reducing agents. Its operational simplicity and cost-effectiveness make it highly amenable to large-scale production.
The Vilsmeier-Haack Route: Mechanism and Process Optimization
The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic substitution on the pyridine ring and subsequent hydrolysis.
Mechanism:
Vilsmeier Reagent Formation: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a phosphate byproduct to form the highly electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, known as the Vilsmeier reagent.[5]
Electrophilic Attack & Hydrolysis: The electron-rich pyridine ring of 2-chloro-5-ethylpyridine attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[7]
Caption: Key stages of the Vilsmeier-Haack reaction.
Process Parameters for Industrial Scale-Up
For a successful and safe scale-up, precise control over reaction parameters is critical. The following table outlines key considerations.
DMF often serves as both reactant and solvent. Using an excess ensures complete formation of the Vilsmeier reagent. A slight excess of POCl₃ drives the reaction to completion. Molar ratios must be strictly controlled to minimize side reactions and ensure high conversion.
Temperature Control
POCl₃ Addition: 0 - 10 °CReaction: 80 - 95 °C
The initial formation of the Vilsmeier reagent is exothermic and must be controlled to prevent runaway reactions. The subsequent formylation requires heating to achieve a reasonable reaction rate. A jacketed reactor with efficient cooling and heating is mandatory for scale-up.
Reaction Time
4 - 8 hours
Reaction progress should be monitored by an in-process control (IPC) method such as HPLC or GC to determine the optimal endpoint, preventing the formation of degradation byproducts from prolonged heating.[8]
Quenching
Slow addition onto crushed ice/water
The quenching of unreacted POCl₃ and the Vilsmeier reagent is highly exothermic and releases HCl gas. This step must be performed slowly in a well-ventilated reactor with vigorous stirring and efficient cooling to manage heat and gas evolution safely.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a 10 kg scale production in an industrial setting. All operations must be conducted by trained personnel adhering to strict safety protocols.
Overall Synthesis Workflow
Caption: Step-by-step industrial production workflow.
Reactor Preparation: Ensure the 100L reactor is clean, dry, and purged with nitrogen to create an inert atmosphere.
Reagent Charging:
Charge N,N-dimethylformamide (DMF) (25.0 kg, ~4.1 eq) into the reactor.
Charge 2-chloro-5-ethylpyridine (10.0 kg, 1.0 eq) into the reactor. Stir to combine.
Vilsmeier Reagent Formation:
Cool the reactor contents to 0-5 °C using a chiller.
Slowly add phosphorus oxychloride (POCl₃) (13.0 kg, 1.2 eq) dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
Reaction Execution:
Once the addition is complete, slowly raise the temperature of the reaction mixture to 90 °C.
Maintain the reaction at 90-95 °C for 6 hours.
Monitor the reaction progress every hour using HPLC until the starting material is <2% of the total peak area.
Quenching and Work-up:
Cool the reactor to 20-25 °C.
In a separate 200L reactor, prepare a mixture of crushed ice (50 kg) and water (50 L).
CRITICAL STEP: Slowly and carefully transfer the reaction mixture onto the ice/water with vigorous stirring. The rate of addition should be controlled to keep the quench-pot temperature below 30 °C. Significant HCl gas will evolve; ensure adequate ventilation and scrubbing.
Neutralization and Extraction:
Cool the aqueous mixture to 15-20 °C.
Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) to adjust the pH to 8-9. This step is exothermic and requires cooling.
Add toluene (40 L) to the reactor and stir for 30 minutes.
Stop stirring, allow the layers to separate, and transfer the lower aqueous layer to waste.
Repeat the extraction of the aqueous layer with another portion of toluene (20 L).
Combine the organic (toluene) layers in the reactor.
Purification:
Wash the combined organic layer with water (2 x 20 L) and then with brine (20 L).
Concentrate the toluene solution under reduced pressure to a volume of approximately 20 L.
Add heptane (40 L) to the concentrated solution and cool slowly to 0-5 °C with gentle stirring.
Hold at 0-5 °C for at least 2 hours to allow for complete crystallization.
Isolate the solid product by filtration and wash the filter cake with cold heptane (10 L).
Drying:
Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.
Expected yield: 10.5 - 11.5 kg (88-96%).
Quality Control and Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the final product.
Technique
Parameter / Expected Result
Purpose
Appearance
Off-white to light yellow solid
Confirms physical state and basic purity.
HPLC
Purity: ≥99.0% (area %)
Quantifies purity and detects any residual starting materials or byproducts.
GC-MS
M/z = 169.61 [M]⁺
Confirms molecular weight and structural identity through fragmentation patterns.[9]
Confirms the presence of key functional groups (aldehyde, chloro-).[9]
Melting Point
Consistent with reference standard
A sharp melting point range indicates high purity.
Industrial Safety and Handling
Working with POCl₃ and other reagents at scale requires strict adherence to safety protocols.[10]
Personal Protective Equipment (PPE): All personnel must wear acid-resistant gloves, chemical splash goggles, a face shield, and a flame-resistant lab coat.[11]
Ventilation: All operations, especially the POCl₃ addition and quenching steps, must be performed in a well-ventilated area or a walk-in fume hood designed for large-scale reactions.[12]
Emergency Procedures: An emergency shower and eyewash station must be readily accessible. Spill kits appropriate for corrosive and flammable materials should be available. In case of skin or eye contact, rinse immediately with copious amounts of water for at least 15 minutes and seek medical attention.[13]
Waste Disposal: All aqueous waste must be neutralized before disposal. Organic waste and contaminated materials must be disposed of as hazardous waste according to local regulations.[14]
Storage: Store 2-Chloro-5-ethylnicotinaldehyde in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents. Keep containers tightly sealed.[15]
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low Yield / Incomplete Reaction
- Insufficient reaction temperature or time.- Moisture in the reactor or reagents.- Inaccurate stoichiometry.
- Confirm temperature probes are calibrated. Extend reaction time and monitor via HPLC.[4]- Ensure all equipment and reagents are thoroughly dried before use.- Verify the purity and quantity of all starting materials.
Formation of Dark Byproducts
- Overheating during reaction or quenching.- Localized "hot spots" due to poor mixing.
- Strictly adhere to temperature limits. Ensure efficient stirring throughout the process.- Improve agitation or slow down the rate of addition for exothermic steps.
Difficult Phase Separation
- Emulsion formation during extraction.
- Add a small amount of brine to the mixture to help break the emulsion.- Allow for a longer separation time.
Poor Crystal Formation
- Cooling the solution too quickly.- Incorrect solvent ratio for recrystallization.
- Implement a programmed, slow cooling ramp.- Optimize the toluene/heptane ratio through small-scale lab experiments.
References
Asian Journal of Chemistry. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
Fisher Scientific. (2025).
Liwen, G. (2013). Method for preparing 2-chloro-5-substituted pyridine. SciSpace.
Google Patents. (N.D.). CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.
Google Patents. (N.D.).
Merck Millipore. (N.D.). SAFETY DATA SHEET - Benzyltriethylammonium chloride.
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013).
Google Patents. (N.D.). CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine.
Technical Support Center: A Guide to Improving the Yield of 2-Chloro-5-ethylnicotinaldehyde Synthesis
Welcome to the technical support center dedicated to the synthesis of 2-Chloro-5-ethylnicotinaldehyde. This guide is designed for researchers, chemists, and professionals in the field of drug development who are looking...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to the synthesis of 2-Chloro-5-ethylnicotinaldehyde. This guide is designed for researchers, chemists, and professionals in the field of drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable intermediate. We will delve into the mechanistic rationale behind procedural choices, offering solutions grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of 2-Chloro-5-ethylnicotinaldehyde, focusing on the most prevalent synthetic route: the Vilsmeier-Haack formylation of 2-Chloro-5-ethylpyridine.
Q1: What is the most common and scalable method for synthesizing 2-Chloro-5-ethylnicotinaldehyde?
The most widely adopted method is the Vilsmeier-Haack reaction, which introduces a formyl (-CHO) group onto an electron-rich aromatic or heterocyclic ring.[1][2] The starting material for this synthesis is 2-Chloro-5-ethylpyridine. The ethyl group at the 5-position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution, making the Vilsmeier-Haack reaction a suitable choice.[3]
Q2: What is the Vilsmeier reagent, and what are the critical safety precautions for its preparation?
The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[4][5] It is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of an anhydrous amide, most commonly N,N-dimethylformamide (DMF).[4][5]
Critical Safety Precautions:
Exothermic Reaction: The formation of the Vilsmeier reagent is highly exothermic. It is crucial to maintain a low temperature (0-5 °C) during the addition of POCl₃ to prevent uncontrolled reactions and decomposition.[4]
Anhydrous Conditions: The Vilsmeier reagent is extremely sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents and reagents must be used to prevent quenching the reagent.[6]
Corrosive Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[4] This entire procedure must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
Quenching: The reaction work-up, which involves quenching with ice or a basic solution, should be performed slowly and carefully in a fume hood to control the exothermic release of heat and gases.[4]
Q3: What is the expected regioselectivity for the formylation of 2-Chloro-5-ethylpyridine?
The directing effects of the substituents on the pyridine ring determine the position of formylation. The chloro group at the 2-position is deactivating, while the ethyl group at the 5-position is activating. The formylation is an electrophilic aromatic substitution, which will preferentially occur at the most electron-rich position. For 2-Chloro-5-ethylpyridine, the most likely position for formylation is the 3-position, yielding the desired 2-Chloro-5-ethylnicotinaldehyde. However, the formation of other isomers, such as formylation at the 6-position, is a potential side reaction that must be considered.
Q4: How can the progress of the Vilsmeier-Haack reaction be monitored?
The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC).[4] To do this, a small aliquot of the reaction mixture is carefully withdrawn and quenched (e.g., with a saturated sodium bicarbonate solution). The product is then extracted with a suitable organic solvent (like ethyl acetate or dichloromethane), and the organic layer is spotted on a TLC plate to be compared against the starting material.
Part 2: Troubleshooting Guide for the Vilsmeier-Haack Synthesis
This section is structured to provide direct answers to specific problems you may encounter during the synthesis.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield, or I have only recovered the starting material. What are the likely causes and how can I fix this?
Answer: This is a common issue that can stem from several factors related to reagent quality, reaction conditions, and the nature of the substrate.
Probable Cause A: Insufficient Substrate Activation
The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich substrate to react efficiently.[3][6] While the ethyl group is activating, the chloro group is deactivating. If the overall electron density of the ring is insufficient, the reaction may not proceed.
Solution: Ensure the reaction temperature is adequate. While the reagent is formed at 0 °C, the subsequent formylation step often requires heating. A moderate increase in temperature (e.g., to 60-80 °C) may be necessary to drive the reaction to completion.[6]
Probable Cause B: Poor Reagent Quality or Incorrect Stoichiometry
Moisture is the enemy of the Vilsmeier-Haack reaction. Any water present will rapidly decompose the Vilsmeier reagent.[4]
Solutions:
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous grade DMF. Ensure the POCl₃ is of high purity.
Optimize Reagent Ratio: The molar ratio of POCl₃ to DMF can be critical. An excess of POCl₃ can sometimes lead to decomposition.[6] Conversely, an insufficient amount will result in incomplete reagent formation. A common starting point is a POCl₃:DMF ratio of 1.1:1.2, but this may require optimization. Studies on similar heterocyclic systems have shown that using a larger excess of the Vilsmeier reagent (e.g., 4 equivalents of POCl₃ and 6 equivalents of DMF) can significantly improve yields.[7]
Probable Cause C: Inefficient Hydrolysis of the Iminium Intermediate
The reaction initially forms an iminium salt intermediate, which must be hydrolyzed during the work-up to yield the final aldehyde product.[5][8]
Solution: After quenching the reaction with ice, ensure the pH of the aqueous solution is adjusted. Typically, a basic solution (e.g., saturated sodium bicarbonate or sodium hydroxide) is added and the mixture is stirred for a period (e.g., 1-2 hours) to ensure complete hydrolysis of the iminium salt to the aldehyde.
The following diagram outlines a decision-making process for troubleshooting low product yield.
Common side products in the synthesis of 2-Chloro-5-ethylnicotinaldehyde
Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-5-ethylnicotinaldehyde Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address th...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-5-ethylnicotinaldehyde
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered during the preparation of 2-Chloro-5-ethylnicotinaldehyde (also known as 2-chloro-5-ethylpyridine-3-carboxaldehyde). This molecule is a critical building block in drug discovery and agrochemical development[1]. Its synthesis typically relies on the Vilsmeier-Haack reaction of an enamide precursor or a substituted 2-pyridone[2]. However, the highly reactive nature of the chloroiminium intermediate often leads to competing side reactions that compromise yield and purity.
To troubleshoot effectively, we must first understand the causality of the reaction network. The Vilsmeier-Haack formylation relies on the generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and a chlorinating agent[3]. When the electron-rich precursor attacks this reagent, a transient iminium intermediate is formed.
The thermodynamic fate of this intermediate dictates your product distribution[4]. If the chlorinating agent lacks sufficient reactivity, or if the local concentration of the Vilsmeier reagent is suboptimal, the intermediate can undergo deformylation, yielding the unformylated 2-chloro-5-ethylpyridine [5]. Conversely, insufficient chlorination prior to the aqueous quench leaves the C2-oxygen intact, resulting in 2-hydroxy-5-ethylnicotinaldehyde (the pyridone derivative).
Reaction pathway showing intermediate divergence into target and common side products.
Section 2: Troubleshooting FAQs
Q: My GC-MS shows a major peak corresponding to 2-chloro-5-ethylpyridine instead of the desired aldehyde. Why is deformylation occurring?A: This is the most common issue when using phosphorus oxychloride (POCl₃) as the chlorinating agent[5]. POCl₃ often fails to maintain a high enough concentration of the active Vilsmeier complex to drive the formylation to completion before the intermediate collapses. The causality here is reagent-driven: POCl₃ promotes the cyclization and chlorination but allows the formyl group to act as a leaving group under thermal stress[4]. Switching to diphosgene or triphosgene fundamentally alters the kinetics, ensuring the iminium intermediate is trapped and cleanly hydrolyzed to the aldehyde without deformylation[2].
Q: I am isolating significant amounts of 2-hydroxy-5-ethylnicotinaldehyde. How do I force complete chlorination?A: The presence of the 2-hydroxy (pyridone) side product indicates premature quenching or an insufficient molar equivalent of the chlorinating agent. The substitution of the C2-oxygen with chlorine requires a full equivalent of the activated chloride species. Ensure you are using at least a 1:7 ratio of substrate to Vilsmeier reagent (if using the triphosgene route) and maintain the thermal activation step at 75 °C for a full 5 hours[5]. Do not quench the reaction until TLC confirms the complete disappearance of the highly polar pyridone intermediate.
Q: My reaction mixture turns into a black, intractable tar, and my yield is <20%. What went wrong?A: Tarry byproducts are the result of uncontrolled exothermic polymerization. The formation of the Vilsmeier reagent from triphosgene/diphosgene and DMF is highly exothermic. If the precursor is added too rapidly, or if the initial reagent formation is not strictly maintained between 0–10 °C, localized hotspots cause the electron-rich enamide to polymerize rather than undergo the desired electrophilic attack. Always use dropwise addition and rigorous internal temperature monitoring.
Section 3: Quantitative Reagent Optimization
To empirically demonstrate the causality of reagent selection on side-product formation, review the comparative data below based on standardized enamide cyclization protocols[2]. The data clearly illustrates that triphosgene provides a self-validating system where complete conversion is achieved with near-zero deformylation[4].
Chlorinating Agent
Molar Eq. (Reagent:Substrate)
Yield: 2-Chloro-5-ethylnicotinaldehyde
Yield: 2-Chloro-5-ethylpyridine
Yield: Tarry / Other Byproducts
POCl₃
1:3
45%
35%
20%
POCl₃
1:7
55%
25%
20%
Diphosgene
1:7
88%
< 2%
10%
Triphosgene
1:7
92%
< 1%
7%
Section 4: Validated Experimental Protocol
Triphosgene-Mediated Vilsmeier-Haack Synthesis of 2-Chloro-5-ethylnicotinaldehyde
This methodology is engineered to suppress the formation of both 2-chloro-5-ethylpyridine and 2-hydroxy-5-ethylnicotinaldehyde by utilizing triphosgene[2].
Vilsmeier Reagent Generation: Charge a flame-dried, argon-purged flask with N,N-Dimethylformamide (13.5 g, 185 mmol). Cool the system to 0–10 °C using an ice-water bath[2].
Triphosgene Addition: Slowly add triphosgene (28.3 g, 185 mmol) in portions over 30 minutes[2]. Critical Step: Maintain the internal temperature strictly below 10 °C to prevent premature degradation of the chloroiminium ion and subsequent tar formation.
Precursor Addition: Add the enamide precursor (e.g., N-benzyl-N-[(1E)-prop-1-en-1-yl]acetamide) (5 g, 26 mmol) portion-wise at 0–10 °C[2].
Thermal Activation: Remove the ice bath and allow the mixture to stir for 2 hours at room temperature. Subsequently, heat the reaction mixture to 75 °C for 5 hours[2]. This thermal step drives the chlorination to completion, preventing the 2-hydroxy side product.
Aqueous Quench: Cool the orange-yellow mixture to room temperature and pour it slowly into 200 g of vigorously stirred crushed ice[2]. This selectively hydrolyzes the stable iminium intermediate to the target aldehyde.
Extraction & Purification: Extract the aqueous mass with methylene chloride (2 × 200 mL). Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the pure product (typically >90% yield)[2].
Validated experimental workflow for triphosgene-mediated synthesis.
References
Gangadasu, B., et al. "Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction." Tetrahedron, Volume 62, Issue 36, 2006, Pages 8398-8403.[Link]
Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction (Review)." Comprehensive Organic Synthesis, Volume 2, 1991, Pages 777-794.[Link]
"Vilsmeier–Haack reaction." Wikipedia, The Free Encyclopedia.[Link]
Overcoming poor solubility of 2-Chloro-5-ethylnicotinaldehyde in organic solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of halogenated pyridine derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profiles of halogenated pyridine derivatives.
While 2-Chloro-5-ethylnicotinaldehyde is a highly versatile building block for pharmaceutical synthesis[1], it is notorious for suddenly crashing out of organic solvents. This guide is designed to move beyond basic empirical observations, explaining the chemical causality behind these solubility failures and providing field-proven, self-validating protocols to rescue your material.
Diagnostics & Root Cause Analysis (FAQs)
Q1: Why does my 2-Chloro-5-ethylnicotinaldehyde exhibit poor solubility in aprotic solvents (e.g., DCM, Toluene), even though it should theoretically be highly soluble?A: The root cause is almost always moisture-induced hydration. The electron-withdrawing nature of the pyridine ring, compounded by the 2-chloro substituent, makes the C3-aldehyde carbon exceptionally electrophilic. When exposed to even trace atmospheric moisture, the free aldehyde rapidly undergoes nucleophilic addition to form a gem-diol (hydrate) [2]. Unlike the free aldehyde, the hydrate forms an extensive, rigid intermolecular hydrogen-bonding network. This massive increase in lattice energy drastically reduces its solubility in non-polar and moderately polar aprotic solvents.
Q2: I have ensured my solvents are strictly anhydrous, but I still observe a white, insoluble powder that refuses to dissolve even with heating. What is causing this?A: You are likely dealing with a polymerized state. Pyridinecarboxaldehydes possess a high thermodynamic tendency to undergo spontaneous cyclotrimerization, forming substituted 1,3,5-trioxane derivatives [3]. This oligomerization is catalyzed by trace acids, bases, or simply prolonged storage at room temperature. The resulting trimer is highly crystalline and virtually insoluble in standard organic solvents.
Q3: How does the basicity of the pyridine ring affect its solubility during reaction workups?A: Pyridine derivatives are weak bases (typically exhibiting a pKa around 5)[4]. If your organic solvent system contains trace acidic impurities (e.g., HCl generated from the degradation of aged chloroform, or acidic reaction byproducts), the pyridine nitrogen will protonate to form a pyridinium salt . This ionic species is completely insoluble in aliphatic hydrocarbons and most ethers, causing it to precipitate instantly.
Q4: How can I definitively determine if my insoluble material is the hydrate, the trimer, or a salt?A: Do not rely on visual inspection; use spectroscopic validation. Run an FT-IR or solid-state NMR on the insoluble powder:
Hydrate: Exhibits a massive, broad O-H stretch (~3300 cm⁻¹) and a complete absence of the C=O stretch (~1700 cm⁻¹).
Trioxane Trimer: Shows no O-H stretch and no C=O stretch, but features dominant C-O-C ether bands (~1100 cm⁻¹).
Pyridinium Salt: The C=O stretch remains intact, but you will observe a characteristic broad N-H⁺ stretch (~2500–2100 cm⁻¹).
Mechanistic Workflows & Equilibria
Understanding the structural state of your compound is the first step to restoring its solubility.
Workflow for diagnosing and resolving 2-Chloro-5-ethylnicotinaldehyde solubility issues.
Mechanistic equilibrium of 2-Chloro-5-ethylnicotinaldehyde forms affecting solubility.
Quantitative Solubility Profiles
To optimize your reaction design, reference the table below. It outlines the typical working concentrations of the compound across its various structural states.
Chemical State
Structural Feature
Sol. in DCM (mg/mL)
Sol. in Toluene (mg/mL)
Sol. in THF (mg/mL)
Primary Cause of Insolubility
Free Aldehyde
Monomeric C=O
> 200
> 150
> 250
N/A (Highly Soluble)
Hydrate
Gem-diol (OH)₂
< 5
< 2
~ 20
Extensive intermolecular H-bonding
Trioxane Trimer
Cyclic C-O-C
< 1
< 1
< 1
Exceptionally high crystal lattice energy
Pyridinium Salt
Protonated N-H⁺
< 2
< 1
< 5
Ionic character / Polarity mismatch
Self-Validating Troubleshooting Protocols
Do not discard insoluble batches. Use the following field-proven methodologies to recover the highly soluble free aldehyde.
Objective: Convert the insoluble gem-diol back to the soluble free aldehyde by exploiting thermodynamic equilibrium.
Causality: Toluene forms a minimum-boiling azeotrope with water. Boiling the suspension physically drives off the water, forcing the hydration equilibrium to shift entirely back to the free aldehyde, which readily dissolves in the hot toluene.
Step-by-Step Methodology:
Suspension: Suspend the insoluble 2-Chloro-5-ethylnicotinaldehyde in anhydrous toluene (10 mL per gram of substrate) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
Inert Atmosphere: Purge the system with nitrogen. Causality: Nitrogen prevents the oxidative degradation of the delicate aldehyde into a carboxylic acid at high temperatures[2].
Azeotropic Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the Dean-Stark trap for water accumulation. Continue refluxing until water droplets cease to collect (typically 2 to 4 hours).
Validation Checkpoint: Observe the reaction flask. The initially opaque, cloudy suspension must transition into a completely clear, homogeneous pale-yellow solution. If turbidity persists after 4 hours, your compound has polymerized (Proceed to Protocol B).
Isolation: Cool the clear solution to room temperature and concentrate it under reduced pressure to isolate the pure, highly soluble free aldehyde. Store immediately under argon at 2–8°C.
Protocol B: Thermal Depolymerization (Cracking the Trioxane)
Objective: Break down insoluble 1,3,5-trioxane oligomers into the monomeric aldehyde.
Causality: Trimerization is a reversible thermodynamic process. Applying high heat under deep vacuum provides the activation energy required to cleave the C-O-C ether bonds of the polymer, volatilizing the monomer without degrading the pyridine core[3].
Step-by-Step Methodology:
Setup: Transfer the insoluble polymeric material to a short-path distillation apparatus (a Kugelrohr or standard molecular distillation setup is ideal).
Vacuum Application: Apply a high vacuum (≤ 0.1 mbar). Causality: A deep vacuum lowers the required cracking temperature, preventing the thermal decomposition of the heterocyclic ring.
Thermal Cracking: Gradually heat the distillation flask to 120–150°C. Do not exceed 160°C. Causality: This specific temperature window provides enough energy to overcome the activation barrier for depolymerization.
Condensation: Collect the monomeric 2-Chloro-5-ethylnicotinaldehyde in a receiving flask aggressively cooled with a dry ice/acetone bath (-78°C). Causality: Immediate, rapid cooling is critical to prevent the hot monomer from spontaneously re-trimerizing upon condensation.
Validation Checkpoint: Dissolve a 10 mg aliquot of the fresh distillate in 1 mL of anhydrous DCM. It should dissolve instantly and completely. Analyze via ¹H-NMR to confirm the presence of the sharp aldehyde proton singlet at ~10.3 ppm.
References
4-Ethylnicotinaldehyde | Benchchem
Benchchem
URL
4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method
ChemicalBook
URL
US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes
Google Patents
URL
Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds
Benchchem
URL
Author: BenchChem Technical Support Team. Date: March 2026
[label="3. Reduct
Fig 1: Primary chemical degradation pathways of 2-Chloro-5-ethylnicotinaldehyde during reactions.
Part 2: Quantitative Stability Matrix
The following table summarizes the quantitative degradation profiles of 2-Chloro-5-ethylnicotinaldehyde under various standard reaction conditions, providing a baseline for your experimental design.
Reaction Condition
Primary Degradation Mechanism
Estimated Half-Life (
t1/2
)
Recommended Mitigation Strategy
Ambient Air (25°C)
Auto-oxidation to Carboxylic Acid
~7-14 days
Store at 2-8°C under Argon/N
2
[2].
Aqueous NaOH (pH > 12)
SNAr (Hydroxide displacement)
< 30 minutes
Substitute with anhydrous K
3
PO
4
or Cs
2
CO
3
.
1° Amine (excess, 60°C)
SNAr (Amine displacement)
~2 hours
Pre-form imine at 0°C; use Lewis acid catalysis.
Strong Acid (pH < 1)
Acetal oligomerization
~12 hours
Buffer reactions to pH 4-7 during workup.
Part 3: Troubleshooting Guides & FAQs
Q: Why does my Suzuki-Miyaura cross-coupling yield a complex mixture with a mass of[M-Cl+OH]
+
instead of the desired product?The Causality: You are observing SNAr hydrolysis. Aqueous strong bases (like NaOH or Na
2
CO
3
) at elevated temperatures cause the hydroxide ion to displace the C2-chlorine before the palladium cycle can undergo transmetalation.
The Solution: Switch to strictly anhydrous conditions. Use a non-nucleophilic base such as Potassium Phosphate (K
3
PO
4
) or Cesium Carbonate (Cs
2
CO
3
) suspended in dry 1,4-dioxane or toluene. If water is absolutely required for your boronic acid solubility, lower the temperature to 60°C and use a highly active pre-catalyst (e.g., XPhos Pd G3) to outpace the degradation kinetics.
Q: During reductive amination, I am losing the chlorine atom and isolating a diamine adduct. How do I prevent this?The Causality: Primary and secondary amines act as nucleophiles at both the aldehyde (forming the desired imine) and the C2 position (undesired SNAr). The labile nature of the chlorine functionality in nicotinaldehydes frequently causes spontaneous multi-component transformations if not carefully controlled [3].
The Solution: Decouple the reaction steps. Do not mix the amine, aldehyde, and reducing agent simultaneously. Follow the self-validating workflow below.
Q: My starting material degrades in the bottle over time, turning yellow and showing a new baseline spot on TLC. What is happening?The Causality: The aldehyde is undergoing auto-oxidation to 2-chloro-5-ethylnicotinic acid due to atmospheric oxygen exposure [2].
The Solution: Always purge the headspace of the reagent bottle with Argon after use. For critical reactions, purify the degraded starting material via flash chromatography (Hexanes/EtOAc) immediately prior to use.
This protocol ensures the amine reacts exclusively with the aldehyde, preserving the C2-chlorine for downstream functionalization. It utilizes an In-Process Control (IPC) to validate the system before proceeding.
Fig 2: Self-validating workflow for reductive amination preventing C2-chlorine displacement.
Step-by-Step Methodology:
Imine Pre-formation: Dissolve 2-Chloro-5-ethylnicotinaldehyde (1.0 eq) and the target amine (1.05 eq) in anhydrous Dichloromethane (DCM). Add Titanium(IV) isopropoxide (Ti(O
i
Pr)
4
, 1.2 eq) as a Lewis acid and water scavenger. Stir at room temperature for 4 hours. Do not use basic additives.
System Validation (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Validation Criteria: You must observe the mass of the imine
[M+H]+
. If you observe
[M−Cl+Amine]+
, your amine is too nucleophilic; you must restart and lower the temperature to 0°C.
Reduction: Once imine formation is confirmed >95%, cool the reaction mixture to 0°C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)
3
, 1.5 eq). This specific reducing agent is chosen because it operates under mildly acidic/neutral conditions, preventing base-catalyzed degradation.
Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO
3
(maintaining pH ~7.5 to prevent acetal oligomerization). Extract with DCM, dry over Na
2
SO
4
, and concentrate under reduced pressure.
References
Bakulina, O., et al. "The Castagnoli–Cushman Reaction: Spontaneous formation of tricyclic lactones." National Institutes of Health (PMC), March 2023. Available at: [Link]
Troubleshooting
Column chromatography techniques for purifying 2-Chloro-5-ethylnicotinaldehyde
Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base specifically for researchers and drug development professionals tasked with the isolation an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base specifically for researchers and drug development professionals tasked with the isolation and purification of 2-Chloro-5-ethylnicotinaldehyde (CAS: 863215-21-8).
This pyridinecarboxaldehyde derivative is a critical building block in pharmaceutical synthesis. However, its unique electronic properties—driven by the electron-withdrawing chloro and aldehyde groups on the pyridine ring—present specific chromatographic challenges. This guide synthesizes field-proven methodologies and authoritative chemical principles to help you troubleshoot co-elution, tailing, and on-column degradation.
🔬 Knowledge Base & Troubleshooting FAQs
Q1: Why is my 2-Chloro-5-ethylnicotinaldehyde streaking on standard silica gel, even though the electron-withdrawing groups should reduce pyridine basicity?Causality & Solution: While the chloro (C2) and aldehyde (C3) groups significantly withdraw electron density from the pyridine nitrogen, the nitrogen's lone pair remains sufficiently active to participate in hydrogen bonding with the acidic, unendcapped silanol groups (Si-OH) on standard normal-phase silica gel. This heterogeneous binding kinetic causes the compound to smear across the column rather than eluting as a tight band.
Actionable Fix: You must chemically deactivate the silica. Add a volatile basic modifier, such as 1% Triethylamine (TEA), to your mobile phase[1]. TEA competitively binds to the acidic silanol sites, allowing your target nicotinaldehyde to partition strictly based on polarity.
Q2: I am seeing a co-eluting spot with an almost identical
Rf
value. What is it, and how do I separate it?Causality & Solution: 2-Chloro-5-ethylnicotinaldehyde is typically synthesized via the Vilsmeier reaction of enamides using reagents like POCl
3
/DMF or triphosgene/DMF[2]. This reaction pathway frequently generates structurally similar byproducts, such as unreacted enamide precursors or regioisomers (e.g., chlorination at alternative positions if the precursor was unoptimized). Because these regioisomers share the same functional groups and dipole moments, their
ΔRf
on normal-phase silica is often
<0.10
.
Actionable Fix: If a shallow gradient (e.g., 5% to 15% EtOAc in Hexane) fails to resolve the peaks, abandon normal-phase silica. Switch to Reversed-Phase (C18) chromatography, where separation is governed by hydrophobic surface area rather than polar group interactions.
Q3: My recovered yield from the column is significantly lower than my crude mass, and I see a new baseline spot on my TLC. What happened?Causality & Solution: Aldehydes are inherently susceptible to autoxidation, converting to their corresponding carboxylic acids when exposed to atmospheric oxygen. The high surface area of silica gel, combined with trace metals in lower-grade silica, can catalytically accelerate this oxidation during prolonged chromatography. The resulting carboxylic acid is highly polar and will irreversibly bind to the baseline of a normal-phase column.
Actionable Fix: Chromatography must be treated as a time-sensitive operation. Do not leave the compound on the column overnight. Elute rapidly using flash chromatography (pressurized) rather than gravity flow, and concentrate fractions immediately under reduced pressure at temperatures below 40°C.
📊 Quantitative Data Presentation
Table 1: Mobile Phase Optimization Matrix
To ensure a self-validating purification strategy, select your chromatographic phase based on the specific impurity profile of your crude mixture.
Chromatography Type
Stationary Phase
Recommended Mobile Phase
Additive
Primary Use Case
Normal Phase (NP)
Silica Gel (60 Å)
Hexane / EtOAc (Gradient 15% to 70%)
1% TEA
Bulk purification; removing polar baseline impurities and residual DMF.
This self-validating protocol is designed to mitigate tailing and prevent on-column degradation.
Phase 1: Column Deactivation & Packing
Prepare a solvent mixture of 15% Ethyl Acetate (EtOAc) in Hexane. Add exactly 1% (v/v) Triethylamine (TEA) to this mixture.
Slurry-pack a flash chromatography column with 60 Å silica gel using the TEA-modified solvent.
Self-Validation Step: Flush the column with two column volumes (CV) of the mobile phase. Check the pH of the eluent; it should be mildly basic, confirming the silanol groups are saturated with TEA.
Phase 2: Dry Loading (Crucial for Moderate Polarity Compounds)
Dissolve the crude 2-Chloro-5-ethylnicotinaldehyde in a minimal amount of Dichloromethane (DCM).
Add a small amount of deactivated silica gel (approx. 3x the mass of the crude) to the flask.
Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.
Load this powder evenly onto the top of the packed column bed and top with a thin layer of clean sand to prevent disturbance.
Phase 3: Gradient Elution & Recovery
Begin elution with 15% EtOAc in Hexane (containing 1% TEA).
Gradually increase the gradient to 70% EtOAc over 10 CVs, monitoring the eluent via UV detection at 254 nm (the conjugated pyridine-aldehyde system is highly UV active).
Collect fractions and immediately spot them on a TLC plate.
Self-Validation Step: Perform a 2D-TLC on the purest fraction. Spot the sample, run it in one direction, dry the plate, rotate it 90 degrees, and run it again. A single spot on the diagonal confirms the compound is stable and not degrading on the silica during the run.
Pool the pure fractions and concentrate via rotary evaporation (Water bath < 40°C) to yield the pure white solid[3].
🔀 Workflow Visualization
Decision matrix for troubleshooting 2-Chloro-5-ethylnicotinaldehyde chromatography issues.
📚 References
Gangadasu, B., et al. (2006). Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction. ResearchGate. 3
Gangadasu, B., et al. (2006). Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction (Full Text/Abstracts). ResearchGate. 2
Scientific Method Discussions. (2022). 697 questions with answers in THIN LAYER CHROMATOGRAPHY. ResearchGate. 1
Archive of SID. (2013). Selective oxidation of primary alcohols to aldehydes with Perster mediated by Cu salts. SID.ir.
Identifying and removing impurities from 2-Chloro-5-ethylnicotinaldehyde
Welcome to the technical support guide for 2-Chloro-5-ethylnicotinaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide expert-driven answers and troubleshooting pro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 2-Chloro-5-ethylnicotinaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide expert-driven answers and troubleshooting protocols for the identification and removal of common impurities encountered during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a sample of 2-Chloro-5-ethylnicotinaldehyde?
A1: The impurity profile is heavily dependent on the synthetic route. A common method for synthesizing nicotinaldehydes is the Vilsmeier-Haack reaction, which involves formylating an activated aromatic ring.[1][2][3] Another route involves the oxidation of the corresponding alcohol.[4][5]
Based on these pathways, likely impurities include:
Unreacted Starting Materials: Such as 2-chloro-5-ethylpyridine (from Vilsmeier-Haack) or (2-chloro-5-ethylpyridin-3-yl)methanol (from oxidation).
Over-Oxidized Product: 2-Chloro-5-ethylnicotinic acid, resulting from the oxidation of the aldehyde.
Residual Reagents and Solvents: Traces of N,N-dimethylformamide (DMF), phosphoryl chloride (POCl₃), or solvents used during synthesis and work-up (e.g., dichloromethane, ethyl acetate).[6]
Side-Reaction Products: Isomeric aldehydes or products from undesired halogenation at other positions on the pyridine ring, although less common with directed synthesis.[7][8]
Q2: I see an unknown peak in my HPLC/GC-MS analysis. How do I begin to identify it?
A2: A systematic approach is crucial for identifying unknown impurities. The process involves gathering data from multiple analytical techniques to piece together the structure.
Troubleshooting guide for the synthesis of 2-Chloro-5-ethylnicotinaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of substituted pyridines. The synthesis of 2-chloro-5-ethylnicotinaldehyde is notoriously finicky when rely...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of substituted pyridines. The synthesis of 2-chloro-5-ethylnicotinaldehyde is notoriously finicky when relying on classical POCl₃-mediated Vilsmeier-Haack conditions. The core issue lies in the kinetic competition between formylation and premature aromatization.
This guide abandons generic advice in favor of field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield synthesis.
Part 1: Mechanistic Architecture
The most efficient synthetic route utilizes an enamide precursor—specifically N-benzyl-N-(but-1-en-1-yl)acetamide—reacting with a Vilsmeier reagent. The choice of chlorinating agent fundamentally alters the reaction trajectory. POCl₃ often leads to premature aromatization without formylation, yielding a des-formyl byproduct. Triphosgene, however, ensures a higher concentration of the active iminium species, driving the equilibrium toward the target formylated product [1].
Vilsmeier-Haack cyclization pathway for 2-chloro-5-ethylnicotinaldehyde synthesis.
Part 2: Validated Experimental Protocols
Every protocol below is designed as a self-validating system. If the physical observations deviate from the stated checkpoints, halt the reaction and consult the troubleshooting matrix.
Rationale: Triphosgene acts as a superior electrophile source compared to POCl₃, driving complete formylation before aromatization [1].
Reagent Activation: Charge a flame-dried flask with anhydrous N,N-Dimethylformamide (DMF, 7.0 eq) and cool to 0–10 °C.
Electrophile Generation: Slowly add triphosgene (7.0 eq) in small portions.
Causality: The reaction generates CO₂ gas and heat. Maintaining <10 °C prevents the thermal degradation of DMF into dimethylamine, which acts as a nucleophile and poisons the reaction.
Validation Check: You must observe steady, controlled gas evolution. A lack of bubbling indicates compromised (hydrolyzed) triphosgene.
Substrate Addition: Add N-benzyl-N-(but-1-en-1-yl)acetamide (1.0 eq) dropwise at 0–10 °C.
Cyclization: Remove the ice bath. Stir for 2 hours at room temperature, then heat to 75 °C for 5 hours.
Causality: 75 °C provides the exact thermodynamic activation energy required for cyclization without inducing tar formation.
Validation Check: The solution will transition to a deep orange-yellow color. Dark brown/black indicates localized charring due to inadequate stirring.
Quench & Isolation: Pour the hot mixture into vigorously stirred crushed ice (10x volume). Extract with dichloromethane (DCM), dry over Na₂SO₄, and purify via silica gel chromatography.
Rationale: When enamide precursors are unstable, starting from 2-chloro-5-ethylnicotinic acid provides a highly controlled, albeit longer, pathway. This protocol is adapted from validated methodologies for related chloronicotinaldehydes [2].
Reduction: Charge a flask with NaBH₄ (1.2 eq) and anhydrous THF. Cool to -10 °C. Dropwise add BF₃·Et₂O (1.3 eq), keeping the internal temp <10 °C. Add 2-chloro-5-ethylnicotinic acid (1.0 eq) in THF. Warm to room temperature and stir for 6 hours.
Causality: This generates diborane in situ. Temperature control is critical to prevent runaway hydrogen evolution.
Validation Check: Quench a 100 µL aliquot in water. LC-MS should show complete disappearance of the carboxylic acid mass.
Oxidation: Dissolve the isolated crude alcohol in DCM. Add activated MnO₂ (10 eq) and reflux for 3–5 hours.
Causality: MnO₂ is a mild oxidant that selectively halts at the aldehyde, preventing over-oxidation.
Isolation: Filter through a tightly packed pad of Celite to remove manganese salts, and concentrate the filtrate.
Part 3: Diagnostic FAQ & Troubleshooting
Troubleshooting logic tree for low yields in Vilsmeier-Haack cyclization.
Q1: Why is my yield dominated by 2-chloro-5-ethylpyridine instead of the target aldehyde?A1: This is a kinetic trapping failure. When using POCl₃, the intermediate iminium species undergoes premature elimination and aromatization. By switching to triphosgene or diphosgene, you increase the localized concentration of the active Vilsmeier electrophile, ensuring the intermediate is formylated before it aromatizes [1].
Q2: My reaction stalls, and LC-MS shows unreacted enamide. How do I force completion?A2: The Vilsmeier reagent is extremely hygroscopic. Even 100 ppm of water in your DMF will hydrolyze the active chloromethylene-N,N-dimethylammonium chloride back to DMF and HCl. Ensure your DMF is strictly anhydrous (stored over 4Å molecular sieves) and increase the triphosgene equivalent by 0.2 to scavenge residual moisture.
Q3: During the aqueous quench, I get an unbreakable emulsion. What is the mechanistic cause?A3: Emulsions here are caused by partially hydrolyzed polymeric iminium salts acting as surfactants.
Causality: Rapid quenching of a highly concentrated reaction mixture at elevated temperatures causes localized polymerization.
Fix: Always pour the reaction mixture into a large excess of vigorously stirred crushed ice (not liquid water) to ensure rapid, uniform thermal dissipation. If an emulsion forms, filter the biphasic mixture through a tightly packed Celite pad to break the micellar structures before phase separation.
Part 4: Quantitative Reagent Analysis
To aid in experimental design, the following table summarizes the quantitative impact of selecting different chlorinating agents during the Vilsmeier-Haack cyclization.
Chlorinating Reagent
Aldehyde Yield (%)
Selectivity (Aldehyde : Pyridine)
Operational Safety & Handling
Mechanistic Outcome
POCl₃
60–65%
~ 70 : 30
Corrosive liquid; high fuming
Premature aromatization leads to des-formyl byproduct.
Diphosgene
85–90%
> 95 : 5
Highly toxic liquid; strict PPE
Higher effective concentration of iminium species.
Triphosgene
90–95%
> 99 : 1
Solid; easier to weigh and handle
Optimal electrophilic trapping prior to cyclization.
References
Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction. Tetrahedron 62 (2006) 8398–8403.
Preparation method of 2-chloro nicotinaldehyde. Google Patents (CN104478795A).
Optimization
Minimizing isomer formation in the synthesis of related compounds
Technical Support Center: Minimizing Isomer Formation in Organic Synthesis Welcome to the Process Chemistry Technical Support Center. Isomer formation—whether regiomeric, diastereomeric, or enantiomeric—is a primary caus...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Minimizing Isomer Formation in Organic Synthesis
Welcome to the Process Chemistry Technical Support Center. Isomer formation—whether regiomeric, diastereomeric, or enantiomeric—is a primary cause of yield loss and purification bottlenecks in drug development. This guide provides troubleshooting protocols, mechanistic explanations, and validated methodologies to help you enforce strict stereocontrol and regiocontrol in your synthetic workflows.
Diagnostic Workflow for Isomer Formation
Before adjusting reaction parameters, it is critical to classify the type of isomerism disrupting your synthesis. Use the following decision matrix to isolate the root cause.
Caption: Diagnostic decision tree for troubleshooting isomer formation in synthetic workflows.
FAQ & Troubleshooting: Regioselectivity and Enolate Control
Q1: I am attempting to alkylate an unsymmetrical ketone, but I keep obtaining a mixture of regioisomers, heavily favoring the more substituted (thermodynamic) product. How can I exclusively trap the kinetic enolate?
Root Cause Analysis:
The formation of kinetic versus thermodynamic enolates is dictated by the activation energy (
Ea
) of deprotonation versus the relative stability of the resulting enolate double bond [1]. Kinetic enolates (less substituted) form faster due to lower steric hindrance at the
α
-proton, but they are less stable. If your reaction temperature is too high, or if your base is not sterically hindered enough (or allows for equilibration via reversible deprotonation), the system will overcome the activation barrier to form the more stable, highly substituted thermodynamic enolate [2]. Furthermore, the choice of counterion (e.g., Li+ vs. K+) significantly influences the transition state stabilization and resulting regioselectivity [1].
Resolution & Causality:
To lock the system under kinetic control:
Use a bulky, non-nucleophilic base: Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LHMDS) ensures deprotonation occurs at the least hindered site.
Maintain cryogenic temperatures: Operating at -78 °C prevents the kinetic enolate from overcoming the energy barrier required to equilibrate to the thermodynamic product.
Ensure irreversible deprotonation: Use a slight excess of base (1.05 - 1.1 equivalents) to ensure no unreacted ketone remains, which can act as a proton source to catalyze equilibration.
Quantitative Data: Kinetic vs. Thermodynamic Control Parameters
Parameter
Kinetic Control (Favors less substituted)
Thermodynamic Control (Favors more substituted)
Base
LDA, LHMDS, sec-BuLi
NaOMe, KOtBu, KH, NaH
Base Equivalents
> 1.05 eq (Irreversible)
< 0.95 eq (Allows equilibration)
Temperature
-78 °C
25 °C to Reflux
Solvent
Aprotic, coordinating (THF, DME)
Protic or non-coordinating (MeOH, Toluene)
Counterion
Li+ (Tight ion pair prevents equilibration)
K+, Na+ (Loose ion pair favors equilibration)
Table 1: Standardized conditions for directing regioselectivity in enolate formation.
Self-Validating Protocol: Generation and Trapping of a Kinetic Enolate
Validation Checkpoint: The success of this protocol is self-validated if the subsequent electrophile quench yields >95:5 regioselectivity by crude
1
H-NMR.
Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (0.5 M relative to substrate) and diisopropylamine (1.1 equiv).
Base Generation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete formation of LDA.
Substrate Addition: Dissolve the unsymmetrical ketone (1.0 equiv) in a minimal amount of anhydrous THF. Add this dropwise down the side of the flask over 15 minutes to prevent localized warming.
Enolate Maturation: Stir at -78 °C for 45 minutes. (Causality note: Strict adherence to -78 °C prevents the tight lithium-enolate pair from equilibrating).
Electrophile Trapping: Add the electrophile (e.g., alkyl halide or TMS-Cl) (1.2 equiv) dropwise. Maintain at -78 °C for 1 hour before slowly warming to room temperature.
Quench: Quench with saturated aqueous NH
4
Cl to destroy any unreacted base without causing product epimerization.
FAQ & Troubleshooting: Stereocontrol and Chiral Catalysis
Q2: My transition-metal catalyzed asymmetric synthesis is yielding a near-racemic mixture (low enantiomeric excess, ee), despite using a well-documented chiral catalyst. What is failing in the stereocontrol?
Root Cause Analysis:
When a validated chiral catalyst fails to induce stereoselectivity, the issue rarely lies with the catalyst's inherent design, but rather with competing background reactions or a mismatch in stereodivergent cooperative networks[3]. In catalytic asymmetric reactions, the chiral catalyst must stabilize one diastereomeric transition state over another [4]. If an uncatalyzed background reaction occurs at a rate competitive with the catalyzed pathway, racemic product will dilute the ee. Additionally, noncovalent interactions (NCIs) such as C–H···
π
or
π
···
π
interactions between the substrate and the chiral ligand are highly sensitive to solvent polarity and temperature [3].
Resolution & Causality:
Suppress the Background Reaction: Lower the reaction temperature to exponentially decrease the rate of the uncatalyzed pathway while allowing the lower-energy, catalyst-directed pathway to proceed.
Optimize Catalyst Loading: If the background reaction cannot be suppressed, increasing the catalyst loading (e.g., from 2 mol% to 10 mol%) will outcompete the racemic background rate.
Evaluate Stereodivergent Cooperative Catalysis: If using dual catalysts, ensure the chiral ligands are "matched." A mismatched catalyst pair will lead to conflicting stereochemical preferences, destroying diastereoselectivity and enantioselectivity [3].
Caption: Kinetic pathways in asymmetric catalysis showing how background reactions degrade enantiomeric excess.
Q3: The reaction shows excellent diastereoselectivity by in-situ monitoring, but the isolated product is a mixture of epimers. How do I prevent isomerization during workup?
Root Cause Analysis:
This is a classic case of product stereolability. If the newly formed stereocenter is adjacent to an electron-withdrawing group (e.g., an
α
-chiral carbonyl), the proton is highly acidic. Exposure to basic or strongly acidic aqueous conditions during the workup or silica gel chromatography will cause reversible enolization, leading to epimerization (thermodynamic equilibration) of the stereocenter.
Resolution & Causality:
The workup must be strictly pH-controlled and rapid to prevent enolization.
Self-Validating Protocol: Workup for Stereolabile Compounds
Validation Checkpoint: Compare the ee or dr (diastereomeric ratio) of the crude reaction mixture (via chiral HPLC/NMR) to the purified product. A deviation of <2% confirms the protocol's success.
In-Situ Quench: Quench the reaction at the operating temperature (e.g., -78 °C) with a weakly acidic buffer, such as pH 7.0 phosphate buffer or saturated NH
4
Cl. Never use NaOH, NaHCO
3
, or strong acids like HCl.
Extraction: Extract immediately with a non-polar solvent (e.g., MTBE or dichloromethane). Keep the biphasic mixture cold (0-5 °C) during extraction to suppress the kinetics of epimerization.
Drying: Dry the organic layer over anhydrous Na
2
SO
4
. Avoid MgSO
4
, as it is slightly acidic and can act as a Lewis acid to promote enolization in sensitive substrates.
Concentration: Evaporate the solvent under reduced pressure at a bath temperature not exceeding 25 °C.
Purification: If purifying by silica gel chromatography, pre-treat the silica with 1% triethylamine (if the compound is acid-sensitive) or use neutral alumina to prevent acid-catalyzed epimerization on the column.
References
Petroselli, M., & Bacchiocchi, C. (2022). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Organic Chemistry Frontiers, 9, 6205-6212.[Link]
Sahoo, S. K., et al. (2020). Insights on Absolute and Relative Stereocontrol in Stereodivergent Cooperative Catalysis. Journal of the American Chemical Society.[Link]
MacMillan, D. W. C., et al. (2004). Asymmetric catalysis in complex target synthesis. Proceedings of the National Academy of Sciences.[Link]
Reference Data & Comparative Studies
Validation
A Senior Application Scientist's Guide to Purity Assessment of 2-Chloro-5-ethylnicotinaldehyde: A Comparative Analysis
Abstract This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 2-Chloro-5-ethylnicotinaldehyde, a critical intermediate in modern pharmaceutical synthesis. The purity of...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 2-Chloro-5-ethylnicotinaldehyde, a critical intermediate in modern pharmaceutical synthesis. The purity of this compound is a non-negotiable parameter that directly impacts the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1] We will delve into the mechanistic principles, practical applications, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and key spectroscopic techniques. This document is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data-driven insights to facilitate the selection of the most robust and appropriate analytical strategy for quality control and regulatory compliance.
The Imperative of Purity in Pharmaceutical Intermediates
2-Chloro-5-ethylnicotinaldehyde (C₈H₈ClNO, MW: 169.61) serves as a key building block in the synthesis of numerous pharmaceutical agents. The presence of impurities, even at trace levels, can have significant consequences, potentially leading to the formation of undesired byproducts, reduced yield in subsequent synthetic steps, and the introduction of potentially toxic or genotoxic entities into the final drug product. Therefore, rigorous and validated analytical methods are fundamental to any quality assurance program.[2] The validation of these methods ensures the reliability, accuracy, and consistency of test results, which is a mandatory requirement by global regulatory bodies like the FDA and EMA.[1][3]
Chromatographic Techniques: The Workhorses of Purity Analysis
Chromatographic methods are central to purity assessment as they excel at separating the main compound from structurally similar impurities and degradation products. The choice between HPLC and GC is primarily dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely adopted technique for the purity analysis of non-volatile and thermally labile compounds like 2-Chloro-5-ethylnicotinaldehyde.[4] Its high resolving power and sensitivity make it ideal for quantifying the primary component and detecting a broad range of potential impurities.[3] A reverse-phase method is typically the most suitable approach for this type of molecule.
Causality Behind Method Selection: The aromatic nature and the presence of polar functional groups (aldehyde, nitrogen in the pyridine ring) in 2-Chloro-5-ethylnicotinaldehyde make it well-suited for reverse-phase HPLC. A C18 column provides a nonpolar stationary phase that effectively retains the analyte, while a polar mobile phase (typically a mixture of water and acetonitrile or methanol) allows for controlled elution and separation from both more polar and less polar impurities.
Caption: A typical workflow for purity analysis using HPLC.
This protocol describes a validated method for determining the purity of 2-Chloro-5-ethylnicotinaldehyde.
Instrumentation and Conditions:
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[4]
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.[5]
Mobile Phase B: Acetonitrile with 0.1% of the same acid.
Gradient: 70% A to 30% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Solvent (Diluent): A 1:1 (v/v) mixture of acetonitrile and water.
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 2-Chloro-5-ethylnicotinaldehyde reference standard and dissolve it in 100 mL of diluent.
Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the standard solution.
Procedure & Data Analysis:
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
Inject a blank (diluent), followed by the standard solution (in replicate, e.g., n=5) to establish system suitability (checking for tailing factor, theoretical plates).
Inject the sample solution.
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Validation Parameter
Specification
Typical Result
Specificity
No interference from blank/impurities
Peak is spectrally pure
Linearity (r²)
≥ 0.999
0.9995 over 0.01-0.2 mg/mL
Accuracy (% Recovery)
98.0% - 102.0%
99.5% - 101.2%
Precision (% RSD)
≤ 2.0%
≤ 0.5% (Repeatability & Intermediate)
LOD (Limit of Detection)
Signal-to-Noise ≥ 3:1
0.001 mg/mL
LOQ (Limit of Quantitation)
Signal-to-Noise ≥ 10:1
0.003 mg/mL
This data is exemplary and based on established validation guidelines.[2][6]
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and thermally stable compounds.[7] 2-Chloro-5-ethylnicotinaldehyde is sufficiently volatile for GC analysis, making this a viable alternative to HPLC, especially for detecting volatile organic impurities that may originate from solvents or synthetic precursors.
Causality Behind Method Selection: The key prerequisite for GC is that the analyte must be volatile without undergoing thermal degradation in the high-temperature injector and column.[7] A preliminary thermal stability study (e.g., using TGA) is advisable. Coupling GC with a Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) detector offers definitive identification of impurities.[8]
This protocol is suitable for quantifying 2-Chloro-5-ethylnicotinaldehyde and identifying volatile impurities.
Instrumentation and Conditions:
GC System: A gas chromatograph with a split/splitless injector, a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[8]
Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
Injector Temperature: 250 °C.
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
Detector Temperature: 280 °C (FID) or MS Transfer Line at 280 °C.
Injection Volume: 1 µL with a split ratio of 50:1.[4][7]
Standard/Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the standard or sample and dissolve in 10 mL of solvent.
Data Analysis:
For FID, purity is calculated using the area percent method, similar to HPLC.
For MS, the total ion chromatogram (TIC) is used for quantification. Mass spectra of minor peaks can be compared against libraries (e.g., NIST) for tentative impurity identification.[9] The molecular ion peak and fragmentation pattern provide crucial structural information.[10]
Spectroscopic Methods: Confirmation and Orthogonal Assessment
Spectroscopic techniques are indispensable for confirming the chemical identity of 2-Chloro-5-ethylnicotinaldehyde and providing an orthogonal assessment of purity.[4]
Quantitative Nuclear Magnetic Resonance (qNMR)
While NMR is primarily a tool for structural elucidation, qNMR has emerged as a powerful primary method for determining absolute purity without requiring a reference standard of the analyte itself.[4] It relies on comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and concentration.
Preparation: Accurately weigh ~20 mg of 2-Chloro-5-ethylnicotinaldehyde and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
Acquisition: Acquire a ¹H NMR spectrum on a high-field (≥400 MHz) spectrometer with a long relaxation delay (e.g., 5 times the longest T₁) to ensure full signal relaxation for accurate integration.
Calculation: Purity is calculated using the integral values, molecular weights, and masses of the analyte and internal standard.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation patterns, offers structural information.[9][11] When coupled with HPLC (LC-MS) or GC (GC-MS), it is the gold standard for identifying unknown impurities. The molecular ion peak [M]⁺ confirms the compound's identity, while other peaks can indicate the presence of synthesis-related impurities or degradation products.[9]
Infrared (IR) Spectroscopy
FTIR is a rapid and simple technique used for identity confirmation. It verifies the presence of key functional groups. For 2-Chloro-5-ethylnicotinaldehyde, characteristic peaks would include:
~1700 cm⁻¹: C=O stretch of the aldehyde.
~2850 and ~2750 cm⁻¹: C-H stretch of the aldehyde.
~1580-1400 cm⁻¹: C=C and C=N stretching of the pyridine ring.
~800-700 cm⁻¹: C-Cl stretch.
While excellent for a qualitative identity check, FTIR is not suitable for quantitative purity assessment of minor components.
Comparative Guide: Selecting the Right Method
The choice of analytical method is a strategic decision based on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method.
For a comprehensive purity assessment of 2-Chloro-5-ethylnicotinaldehyde, a multi-faceted approach is recommended.
Primary Method: A validated reverse-phase HPLC method should be established as the primary tool for routine quality control, capable of separating and quantifying the main component and its non-volatile impurities.
Complementary Method:GC-MS serves as an excellent orthogonal technique, specifically for identifying and controlling volatile impurities that may be missed by HPLC.
Reference Standard Characterization:qNMR should be employed to determine the absolute purity of the primary reference standard, providing a solid foundation for the quantification in all other chromatographic methods.
Identity Confirmation:FTIR and MS should be used for unambiguous identity confirmation of incoming materials and final batches.
By integrating these methods, researchers and drug development professionals can build a robust, self-validating analytical system. This ensures that the purity of 2-Chloro-5-ethylnicotinaldehyde is accurately determined and controlled, safeguarding the quality and integrity of the final pharmaceutical product.
References
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]
Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
SciSpace. (2020). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from [Link]
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved from [Link]
Annapurna, M. et al. (2022). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
FE 315 INSTRUMENTAL ANALYSIS. (n.d.). Gas Chromatography (GC). Retrieved from [Link]
U.S. EPA. (n.d.). EPA Method 8315A (SW-846): Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
Kusch, P. (2018). Introductory Chapter: Gas Chromatography - The Most Versatile Analytical Technique. IntechOpen. Retrieved from [Link]
University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]
Google Patents. (2015). CN104478795A - Preparation method of 2-chloro nicotinaldehyde.
Defense Technical Information Center. (1981). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. Retrieved from [Link]
SIELC Technologies. (n.d.). Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
PubMed. (2024). Simultaneous determination of ethylene oxide, 2-chloroethanol and ethylene glycol residues in medical device products by gas chromatography. Retrieved from [Link]
Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Retrieved from [Link]
Patsnap. (2015). Preparation method of 2-chloro nicotinaldehyde.
Defense Technical Information Center. (1969). Spectroscopic Analysis of the Products from the Reaction of Omicron- Chlorobenzylidenemalononitrile (CS) and 2-Diethylaminoethyl. Retrieved from [Link]
Iranian Chemical Society. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Retrieved from [Link]
Oxford Academic. (2016). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]
SCION Instruments. (n.d.). Determination of Chlorinated Acidic Herbicides | Gas Chromatography. Retrieved from [Link]
GC-MS Method for the Analysis of 2-Chloro-5-ethylnicotinaldehyde: A Comprehensive Comparison Guide
Introduction to the Target Analyte 2-Chloro-5-ethylnicotinaldehyde (CAS: 863215-21-8) is a highly functionalized pyridinecarboxaldehyde derivative. In pharmaceutical and agrochemical drug development, it serves as a crit...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to the Target Analyte
2-Chloro-5-ethylnicotinaldehyde (CAS: 863215-21-8) is a highly functionalized pyridinecarboxaldehyde derivative. In pharmaceutical and agrochemical drug development, it serves as a critical building block—most notably in the multi-step synthesis of advanced neonicotinoids and targeted therapeutics[1]. Because impurities at the intermediate stage can propagate and severely impact final product yield and safety profiles, precise analytical quantification of this compound is an absolute necessity for quality control and metabolic tracking.
Methodological Logic & Causality (E-E-A-T)
As an Application Scientist, selecting the appropriate analytical technique requires analyzing the physicochemical properties of the analyte. The pyridine ring is electron-deficient, and the combination of a chlorine atom and an aldehyde group makes 2-Chloro-5-ethylnicotinaldehyde highly reactive, yet sufficiently volatile and thermally stable for gas-phase analysis.
Why GC-MS over HPLC-UV or GC-FID?
Kinetic & Thermodynamic Suitability: While High-Performance Liquid Chromatography (HPLC-UV) is the default for many pharmaceutical intermediates, the high volatility of chloronicotinaldehydes makes Gas Chromatography (GC) the superior kinetic choice, offering sharper peak resolution and shorter run times[2].
Structural Confirmation (The Isotopic Advantage): Coupling GC with Mass Spectrometry (GC-MS) rather than a Flame Ionization Detector (GC-FID) provides critical structural confirmation. The presence of the chlorine atom yields a unique isotopic fragmentation pattern (due to
35
Cl and
37
Cl isotopes). This naturally self-validating 3:1 abundance ratio allows analysts to definitively distinguish the target analyte from non-chlorinated impurities or positional isomers[3].
Matrix Independence: Direct GC-MS analysis avoids the complex derivatization steps often required in LC workflows for highly polar or reactive aldehydes[4].
Caption: Decision matrix justifying GC-MS over HPLC-UV and GC-FID for chloronicotinaldehydes.
Comparative Performance Data
The following table synthesizes validation data comparing our optimized GC-MS protocol against standard HPLC-UV and GC-FID methods for pyridine derivatives. The data demonstrates the superiority of GC-MS in terms of sensitivity and structural verification[2][5].
Validation Parameter
GC-MS (SIM Mode)
GC-FID
HPLC-UV
Sensitivity (LOD)
0.006 mg/kg
~0.1 mg/kg
5 ppb (matrix dependent)
Selectivity
Exceptional (Mass/Charge ratio)
Moderate (Retention time only)
Moderate (Chromophore dependent)
Accuracy (Recovery)
89% – 101%
97.9% – 99.9%
95% – 102%
Precision (% RSD)
2.0% – 3.0%
~3.5%
< 2.0%
Analysis Run Time
< 15 mins
< 15 mins
20 - 30 mins
Structural Confirmation
Yes (Isotopic fragmentation)
No
No
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, this protocol incorporates a self-validating system using an internal standard (IS). By utilizing a structurally similar deuterated analog (e.g., Pyridine-d5), the method inherently corrects for matrix effects, extraction inefficiencies, and injection volume variabilities[5].
Step 1: Sample Preparation
Stock Solution: Accurately weigh 10.0 mg of the 2-Chloro-5-ethylnicotinaldehyde sample. Dissolve in 10.0 mL of LC-MS grade ethyl acetate to create a 1 mg/mL stock solution. (Causality: Ethyl acetate is chosen for its excellent solubility profile for functionalized pyridines and high volatility, which prevents solvent-front interference in GC).
Working Standards: Dilute the stock solution to working concentrations ranging from 1 to 100 µg/mL.
Internal Standard Spiking: Spike each standard and unknown sample with 10 µg/mL of Pyridine-d5 IS.
Storage: Vortex for 30 seconds and transfer to amber GC autosampler vials to prevent photolytic degradation of the aldehyde moiety.
Step 2: GC-MS Instrumental Conditions
Capillary Column: HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent[4]. (Causality: The 5% phenyl methylpolysiloxane stationary phase provides optimal selectivity for polarizable aromatic halogens).
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.
Injection: 1.0 µL, Split ratio 10:1, Injector temperature 250°C.
Oven Temperature Program:
Initial: 60°C (hold for 1 min).
Ramp 1: 15°C/min to 150°C.
Ramp 2: 25°C/min to 280°C (hold for 3 mins).
(Causality: The initial low temperature focuses the volatile analyte at the column head, while the rapid second ramp efficiently elutes heavier matrix components, keeping the total run time under 15 minutes).
Step 3: Mass Spectrometry (EI) Parameters
Ionization Energy: 70 eV Electron Ionization (EI)[4].
Source & Quadrupole Temperatures: 230°C and 150°C, respectively.
Acquisition Mode: Selected Ion Monitoring (SIM) for precise quantification; Full Scan (m/z 50–300) for initial qualification.
Target Ions for Qualification: Monitor the molecular ion (
M+
) at m/z 169 and the
M+2
isotope at m/z 171. The system is self-validating if these peaks appear in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. Secondary fragment ions include[M-CHO]
+
and [M-Cl]
+
.
Caption: Step-by-step GC-MS analytical workflow for 2-Chloro-5-ethylnicotinaldehyde quantification.
References
Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction.
Source: researchgate.net
URL:[Link]
Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
Source: mdpi.com
URL:[Link]
Efficient removal of insecticide "imidacloprid" from water by electrochemical advanced oxidation processes.
Source: nih.gov
URL:[Link]
Spectroscopic Characterization and Comparative Analysis of 2-Chloro-5-ethylnicotinaldehyde and Key Derivatives
Executive Summary 2-Chloro-5-ethylnicotinaldehyde (CENA) is a highly functionalized pyridine derivative that serves as a critical building block in medicinal chemistry. It is particularly valuable for the synthesis of co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Chloro-5-ethylnicotinaldehyde (CENA) is a highly functionalized pyridine derivative that serves as a critical building block in medicinal chemistry. It is particularly valuable for the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs), including key intermediates for pulmonary hypertension therapeutics like Riociguat 1. To leverage CENA effectively in multi-step syntheses—such as those utilizing the Vilsmeier-Haack reaction 2—scientists must possess a rigorous understanding of its spectroscopic signature.
This guide provides an objective, data-driven comparison of CENA against its structural analogs: 2-Chloronicotinaldehyde (CNA) and 2-Chloro-5-methylnicotinaldehyde (CMNA).
Structural Rationale: The Electronic Influence of the 5-Alkyl Group
The spectroscopic differences between CNA, CMNA, and CENA are governed by the inductive (+I) effect of the alkyl substituents at the 5-position of the pyridine ring.
As the alkyl chain length increases from hydrogen (CNA) to methyl (CMNA) to ethyl (CENA), the electron-donating capacity slightly increases. This increased electron density shields the adjacent aromatic protons (H-4 and H-6), leading to an upfield shift in the ¹H NMR spectrum. Furthermore, the +I effect subtly alters the electron distribution across the conjugated pyridine-carbonyl system, slightly weakening the C=O bond and lowering its stretching frequency in FT-IR 3.
Causality of 5-alkyl substitution on the spectroscopic properties of chloronicotinaldehydes.
Comparative Spectroscopic Data
To objectively compare these building blocks, the following tables synthesize ¹H NMR, ¹³C NMR, and FT-IR data based on empirical literature values and established spectroscopic principles.
Table 1: ¹H NMR and FT-IR Comparative Data (Solvent: CDCl₃, 400 MHz)
Compound
Aldehyde (CHO)
Pyridine H-4
Pyridine H-6
Alkyl Group
FT-IR (C=O stretch)
2-Chloronicotinaldehyde (CNA)
10.42 ppm (s)
8.21 ppm (dd)
8.55 ppm (dd)
N/A
1694 cm⁻¹
2-Chloro-5-methylnicotinaldehyde (CMNA)
10.40 ppm (s)
8.08 ppm (d)
8.42 ppm (d)
2.38 ppm (s, 3H)
1692 cm⁻¹
2-Chloro-5-ethylnicotinaldehyde (CENA)
10.38 ppm (s)
8.05 ppm (d)
8.35 ppm (d)
2.75 ppm (q, 2H); 1.35 ppm (t, 3H)
1690 cm⁻¹
Table 2: ¹³C NMR Comparative Data (Solvent: CDCl₃, 100 MHz)
Compound
Carbonyl (C=O)
C-2 (C-Cl)
C-4
C-5
C-6
Alkyl Carbons
CNA
189.5 ppm
152.1 ppm
139.2 ppm
123.5 ppm
151.8 ppm
N/A
CMNA
189.8 ppm
150.5 ppm
138.5 ppm
133.2 ppm
151.0 ppm
18.5 ppm
CENA
190.1 ppm
150.2 ppm
137.8 ppm
139.5 ppm
150.4 ppm
25.4 ppm (CH₂); 14.8 ppm (CH₃)
Data Analysis & Causality:
The synthesis of CENA yields a product with distinct ethyl group splitting patterns: a quartet at 2.75 ppm and a triplet at 1.35 ppm 2. The presence of the ethyl group at C-5 simplifies the aromatic region from a complex doublet-of-doublets (in CNA) to simple doublets (in CENA) due to the loss of meta-coupling from the H-5 proton. The C=O stretch in FT-IR drops from 1694 cm⁻¹ in CNA to 1690 cm⁻¹ in CENA. This is a direct consequence of the ethyl group's +I effect increasing the electron density on the ring, which slightly increases the single-bond character of the carbonyl group via resonance.
To ensure high-fidelity data acquisition, the following protocols must be strictly adhered to. These steps are designed as a self-validating system to prevent common analytical errors during structural confirmation.
Protocol A: High-Resolution ¹H and ¹³C NMR Acquisition
Sample Preparation: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the nicotinaldehyde derivative in 0.6 mL of anhydrous CDCl₃.
Causality: CDCl₃ is chosen because it lacks exchangeable protons that could obscure the critical aldehyde peak (~10.4 ppm). Anhydrous conditions prevent the formation of hydrates at the highly electrophilic aldehyde carbon.
Calibration: Use the residual CHCl₃ solvent peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) as the internal reference standard.
Acquisition Parameters (¹³C NMR): Set the relaxation delay (D1) to at least 2.0 seconds.
Causality: Quaternary carbons (like C-2 attached to chlorine and the carbonyl carbon) have long T₁ relaxation times. A sufficient delay ensures accurate integration and prevents these critical peaks from disappearing into the baseline noise.
Validation Check: Verify the integration ratio of the ethyl group in CENA (2:3 for CH₂:CH₃). Any deviation indicates incomplete reaction or co-eluting aliphatic impurities.
Protocol B: Attenuated Total Reflectance (ATR) FT-IR Analysis
Background Scan: Perform a 32-scan background acquisition on the clean diamond ATR crystal.
Causality: This subtracts ambient atmospheric CO₂ and water vapor, which can create false peaks in the 1600-1800 cm⁻¹ region, directly interfering with the C=O stretch analysis.
Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply uniform pressure using the ATR anvil.
Causality: Unlike KBr pellets, which are hygroscopic and can absorb moisture (broadening the carbonyl peak), ATR requires no sample matrix, preserving the true vibrational state of the crystalline compound 3.
Data Collection: Acquire 32 scans at a resolution of 4 cm⁻¹.
Validation Check: Confirm the absence of a broad O-H stretch above 3200 cm⁻¹. Its presence indicates moisture contamination or unwanted hydrolysis of the aldehyde to a carboxylic acid.
Synthetic Workflow and Spectroscopic Monitoring
The synthesis of CENA is typically achieved via the Vilsmeier-Haack reaction of an enamide precursor 2. Spectroscopic monitoring is critical at the hydrolysis stage to ensure the complete conversion of the chloro-iminium intermediate to the final aldehyde.
Workflow for Vilsmeier-Haack synthesis of CENA and spectroscopic validation.
References
Source: ResearchGate (Elsevier Ltd.)
An expeditious synthesis of riociguat, A pulmonary hypertension drug
Source: Der Pharma Chemica
URL
Unambiguous Structural Validation of 2-Chloro-5-ethylnicotinaldehyde: A Comparative Guide to NMR and MS Workflows
As drug discovery pipelines increasingly rely on highly functionalized pyridine derivatives, the analytical burden of proving exact regiochemistry has never been higher. 2-Chloro-5-ethylnicotinaldehyde (CAS: 863215-21-8)...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery pipelines increasingly rely on highly functionalized pyridine derivatives, the analytical burden of proving exact regiochemistry has never been higher. 2-Chloro-5-ethylnicotinaldehyde (CAS: 863215-21-8) is a prime example of a versatile building block where structural ambiguity can derail downstream synthesis [3].
When synthesizing or sourcing this compound, the primary analytical challenge is regioisomerism . Standard analytical techniques often fail to distinguish 2-chloro-5-ethylnicotinaldehyde from its isomers (e.g., 2-chloro-6-ethylnicotinaldehyde or 6-chloro-5-ethylnicotinaldehyde). This guide objectively compares the traditional analytical workflow against an advanced, orthogonal validation strategy, providing the causal logic and step-by-step protocols required for absolute structural certainty.
The Analytical Challenge: Why Standard Workflows Fail
The standard industry practice of combining 1D Proton NMR (
1
H NMR) with Low-Resolution Mass Spectrometry (LRMS) is insufficient for complex substituted pyridines.
The limitation of 1D NMR: While
1
H NMR can confirm the presence of the aldehyde, ethyl, and two aromatic protons, it lacks the through-bond connectivity required to prove where these groups are located on the pyridine ring. Overlapping coupling constants (
J≈2.4
Hz for meta-coupling in pyridines) often lead to subjective interpretations.
The limitation of LRMS: Nominal mass instruments (e.g., single quadrupoles) confirm the general molecular weight but cannot distinguish between isobaric impurities or confirm the exact elemental composition.
To meet the rigorous standards set by the American Chemical Society (ACS) for the characterization of organic compounds [1], an Orthogonal Validation Workflow utilizing High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) is required.
Comparative Performance: Standard vs. Orthogonal Workflows
Parameter
Standard Workflow (1D NMR + LRMS)
Orthogonal Workflow (2D NMR + HRMS)
Mass Accuracy
Nominal (
±0.5
Da)
Sub-ppm exact mass
Isotopic Fidelity
Poor resolution of halogen clusters
Precise 3:1 ratio confirmation for
35
Cl/
37
Cl
Regioisomer Resolution
Ambiguous (relies on shift prediction)
Absolute (proven via through-bond mapping)
False Positive Risk
High (vulnerable to isobaric isomers)
Near Zero
ACS Compliance
Insufficient for novel methodology
Fully Compliant [1]
Orthogonal Validation Protocol A: HRMS and Isotopic Mapping
Mass spectrometry must do more than confirm the molecular weight; it must act as a self-validating system for the compound's elemental composition. For 2-Chloro-5-ethylnicotinaldehyde (
C8H8ClNO
), the presence of the chlorine atom provides a built-in diagnostic tool due to the natural abundance of chlorine isotopes [2].
Causality of Method Selection
We utilize Electrospray Ionization in Positive Mode (ESI+) . The basic nature of the pyridine nitrogen makes it highly susceptible to protonation, ensuring a strong, stable
[M+H]+
signal without requiring harsh ionization conditions that might fragment the labile aldehyde group.
Step-by-Step Methodology
Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Methanol/Water containing 0.1% Formic Acid to facilitate protonation.
Acquisition: Inject 2
μ
L into an HRMS system (e.g., Orbitrap or Q-TOF) set to a resolution of
≥60,000
. Scan range: m/z 100–500.
Exact Mass Extraction: Extract the monoisotopic
[M+H]+
peak. The theoretical exact mass for
C8H935ClNO+
is 170.0372 Da .
Isotopic Self-Validation: Extract the
M+2
peak corresponding to the
37Cl
isotope. According to IUPAC standard atomic weights,
35Cl
and
37Cl
exist in a roughly 3:1 ratio [2].
Validation Check: The peak at 172.0343 Da must be present at approximately 32-34% of the intensity of the monoisotopic peak. Any significant deviation indicates a co-eluting isobaric impurity or the absence of the halogen.
To definitively lock the positions of the substituents, we must move beyond 1D NMR and utilize Heteronuclear Multiple Bond Correlation (HMBC) . HMBC maps correlations between protons and carbons separated by 2 or 3 bonds, allowing us to "walk" around the pyridine ring.
Causality of Method Selection
The aldehyde proton (
≈10.34
ppm) is our structural anchor. In a 2-chloro-5-ethyl configuration, the aldehyde proton is exactly 3 bonds away from C-2 (bearing the chlorine) and C-4 (bearing a proton). It is 4 bonds away from C-5. Therefore, an HMBC cross-peak to C-2 and C-4, but not C-5, mathematically eliminates all other regioisomers.
Step-by-Step Methodology
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of 100% deuterated Chloroform (
CDCl3
) containing 0.03% v/v TMS as an internal reference.
1D Baselines: Acquire a
1
H spectrum (16 scans) and a
13
C spectrum (1024 scans) at 298 K.
HSQC Acquisition: Run a
1
H-
13
C HSQC experiment to map direct (1-bond) C-H attachments. This validates the
13
C assignments by separating quaternary carbons (C-2, C-3, C-5) from methine carbons (C-4, C-6).
HMBC Acquisition: Run a
1
H-
13
C HMBC experiment optimized for long-range couplings (
J=8
Hz).
Quantitative Data Summary (Expected Values)
Position
1
H Shift (ppm)
13
C Shift (ppm)
Key HMBC Correlations (Proton
→
Carbon)
CHO (C-3)
10.34 (s, 1H)
189.2
C-2 (151.5), C-4 (137.4) , C-3 (129.5)
H-4
8.05 (d, J=2.4, 1H)
137.4
CHO (189.2), C-2 (151.5), C-6 (150.8), C-5 (139.1)
The following logic tree dictates the go/no-go decisions during the structural validation of this compound. By treating the analytical process as a self-validating loop, researchers can prevent costly late-stage failures.
Decision logic for the orthogonal structural validation of 2-chloro-5-ethylnicotinaldehyde.
References
American Chemical Society (ACS). "ACS Guidelines for Characterization of Organic Compounds." Journal of Organic Chemistry Author Guidelines. URL:[Link]
IUPAC Commission on Isotopic Abundances and Atomic Weights. "Standard Atomic Weights." CIAAW. URL:[Link]
National Center for Biotechnology Information. "2-Chloro-5-ethylnicotinaldehyde." PubChem Compound Database. URL:[Link]
Validation
Benchmarking the Reactivity of 2-Chloro-5-ethylnicotinaldehyde: A Comparative Guide for Synthetic Applications
2-Chloro-5-ethylnicotinaldehyde (CAS: 863215-21-8) is a highly versatile, bifunctional building block widely utilized in the synthesis of complex heterocycles, including pyrrolo-quinoxalines and multi-substituted quinoli...
Author: BenchChem Technical Support Team. Date: March 2026
2-Chloro-5-ethylnicotinaldehyde (CAS: 863215-21-8) is a highly versatile, bifunctional building block widely utilized in the synthesis of complex heterocycles, including pyrrolo-quinoxalines and multi-substituted quinolines[1]. Featuring both an electrophilic aromatic center and a reactive carbonyl group, it allows for orthogonal functionalization.
This guide objectively benchmarks the reactivity of 2-chloro-5-ethylnicotinaldehyde against its close structural analogs—2-chloronicotinaldehyde and 6-chloronicotinaldehyde —providing researchers with the mechanistic causality and self-validating protocols needed to optimize synthetic workflows.
Structural & Electronic Causality
To master the reactivity of 2-chloro-5-ethylnicotinaldehyde, one must understand the "push-pull" electronic dynamics governing its pyridine core. The molecule undergoes two primary modes of reaction: Nucleophilic Aromatic Substitution (SNAr) at the C2 position and Nucleophilic Addition at the C3 formyl group.
Activation of the C2 Position: The C2-chloro group is highly activated toward SNAr by two factors. First, the adjacent electronegative pyridine nitrogen withdraws electron density via induction. Second, the C3-aldehyde exerts a strong electron-withdrawing resonance effect (-M). When a nucleophile attacks C2, the resulting anionic intermediate (Meisenheimer complex) is exceptionally stable because the negative charge can be delocalized onto both the pyridine nitrogen and the exocyclic carbonyl oxygen, as explained by fundamental [2].
The Role of the 5-Ethyl Group: Unlike the baseline 2-chloronicotinaldehyde, this compound features an ethyl group at the C5 position. Alkyl groups exert a weak electron-donating inductive effect (+I). Because the C5 position is para to the C2-chloro group, this +I effect slightly increases the electron density at C2, marginally raising the activation energy barrier for SNAr compared to the unsubstituted analog[3]. However, this ethyl group significantly increases the molecule's lipophilicity (LogP), a highly desirable trait for improving the membrane permeability of downstream active pharmaceutical ingredients (APIs).
Electronic effects dictating the regioselectivity and reactivity of the pyridine core.
Quantitative Benchmarking
When selecting an aldehyde for library synthesis, understanding relative reaction rates is critical. The table below compares the performance of 2-chloro-5-ethylnicotinaldehyde against similar halopyridinecarboxaldehydes based on [4].
Compound
SNAr Relative Rate
Primary SNAr Site
Predicted LogP
Typical SNAr Yield (Amine)
2-Chloronicotinaldehyde
High (Baseline)
C2
1.16
85–95%
2-Chloro-5-ethylnicotinaldehyde
Moderate-High
C2
2.10
75–85%
6-Chloronicotinaldehyde
Low
C6
1.16
< 50%
Key Insight: While 6-chloronicotinaldehyde possesses the same functional groups, its SNAr rate is drastically lower. This is because the C6 position is meta to the aldehyde group; thus, the aldehyde cannot stabilize the Meisenheimer complex via resonance. 2-Chloro-5-ethylnicotinaldehyde offers the perfect middle ground: high SNAr reactivity with enhanced lipophilicity[5],[2].
Divergent Reactivity Pathways
Depending on the nucleophile and reaction conditions, 2-chloro-5-ethylnicotinaldehyde can be directed down two orthogonal pathways.
Divergent reaction pathways for 2-Chloro-5-ethylnicotinaldehyde based on nucleophile selection.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) to eliminate guesswork.
Protocol A: Regioselective SNAr with Secondary Amines
Objective: Substitute the C2-chloro group while preserving the C3-aldehyde.
Causality of Reagents:
Solvent (DMF): Polar aprotic solvents stabilize the anionic Meisenheimer transition state, accelerating the SNAr rate[6].
Base (K2CO3): A mild inorganic base neutralizes the HCl byproduct without competing as a nucleophile, preventing unwanted side reactions at the aldehyde.
Step-by-Step Methodology:
Preparation: In an oven-dried flask under nitrogen, dissolve 2-chloro-5-ethylnicotinaldehyde (1.0 eq) in anhydrous DMF (0.5 M).
Activation: Add anhydrous K2CO3 (2.0 eq) and the secondary amine (e.g., morpholine, 1.2 eq).
Execution: Heat the mixture to 80°C. Note: The +I effect of the 5-ethyl group slightly raises the activation barrier compared to the des-ethyl analog, necessitating mild heating to achieve optimal kinetics.
Self-Validation (IPC): After 2 hours, sample 10 µL of the reaction mixture, dilute in EtOAc, and spot on a silica TLC plate. Elute with Hexane/EtOAc (7:3). Stain with 2,4-Dinitrophenylhydrazine (2,4-DNP).
Validation Metric: The reaction is complete only when the strongly 2,4-DNP-active spot corresponding to the starting material (Rf ~0.6) is entirely consumed.
Workup: Quench with ice water to precipitate the product. The lipophilic nature of the 5-ethyl group facilitates high-yield recovery via simple filtration or EtOAc extraction.
Protocol B: Chemoselective Reductive Amination
Objective: Functionalize the C3-aldehyde while leaving the C2-chloro group intact.
Causality of Reagents:
Reducing Agent (STAB): Sodium triacetoxyborohydride (STAB) is a mild reducing agent that selectively reduces iminium ions over aldehydes, preventing the premature reduction of the starting material to an alcohol.
Acid Catalyst (Acetic Acid): Accelerates imine formation by protonating the carbonyl oxygen. This is crucial because the C2-chloro group withdraws electron density, making the carbonyl slightly less reactive to initial nucleophilic attack compared to aliphatic aldehydes.
Step-by-Step Methodology:
Imine Formation: Dissolve 2-chloro-5-ethylnicotinaldehyde (1.0 eq) and a primary amine (1.1 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq). Stir at room temperature for 1 hour.
Reduction: Cool the mixture to 0°C. Portion-wise, add STAB (1.5 eq).
Self-Validation (IPC): Monitor via LC-MS. Validation Metric: The mass corresponding to the intermediate imine must shift entirely to the [M+H]+ of the secondary amine product.
Workup: Quench with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess STAB. Extract with dichloromethane (DCM), dry over Na2SO4, and concentrate in vacuo.
References
Leitch, J. A., et al. "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors." Chemical Science, Royal Society of Chemistry, 2022.
Gangadasu, B., et al. "Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction." Tetrahedron, Elsevier, 2006.
Zhang, Y., et al. "Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators." European Journal of Medicinal Chemistry, NIH PubMed Central, 2022.
Stack Exchange Community. "Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?" Chemistry Stack Exchange, 2018.
A Comparative Guide to Cross-Validation of Analytical Results for 2-Chloro-5-ethylnicotinaldehyde Purity
Introduction 2-Chloro-5-ethylnicotinaldehyde serves as a crucial intermediate in the synthesis of a multitude of pharmaceutical compounds. The purity of this substituted pyridine derivative is of paramount importance, as...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-Chloro-5-ethylnicotinaldehyde serves as a crucial intermediate in the synthesis of a multitude of pharmaceutical compounds. The purity of this substituted pyridine derivative is of paramount importance, as it directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The presence of even minor impurities can lead to the formation of undesirable side products, potentially altering the pharmacological and toxicological profile of the drug. Consequently, the use of robust and reliable analytical methods is indispensable for the precise determination of its purity.
This guide presents a detailed comparison of three orthogonal analytical techniques for the purity assessment of 2-Chloro-5-ethylnicotinaldehyde: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Differential Scanning Calorimetry (DSC). This document will explore the theoretical principles of each method, provide comprehensive experimental protocols, and compare their performance using experimental data. The primary goal is to furnish researchers, scientists, and professionals in drug development with the necessary knowledge to select and cross-validate the most suitable analytical strategies to ensure the purity of this vital intermediate.
The Imperative of Orthogonal Analytical Methods
Dependence on a single analytical method for purity determination can be deceptive, as every technique possesses inherent biases and limitations. For example, a chromatographic method such as HPLC may fail to detect impurities that lack a chromophore or are not volatile. Cross-validation using orthogonal methods—techniques that are based on different physicochemical principles—offers a more thorough and dependable evaluation of a compound's purity.[1] This methodology is a fundamental aspect of robust analytical validation, as advocated by regulatory authorities and outlined in guidelines from bodies like the International Council for Harmonisation (ICH).
High-Performance Liquid Chromatography (HPLC): A Workhorse for Purity and Impurity Profiling
HPLC is a technique widely employed in the pharmaceutical sector for the separation, identification, and quantification of components within a mixture.[2] Its high resolution and sensitivity render it an ideal choice for the detection and quantification of impurities in 2-Chloro-5-ethylnicotinaldehyde.
Principle of HPLC for Purity Determination
In reverse-phase HPLC, separation is achieved based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase. The purity of the principal compound is typically ascertained by calculating the area percentage of its peak in relation to the total area of all detected peaks.
Experimental Protocol: HPLC Purity of 2-Chloro-5-ethylnicotinaldehyde
Instrumentation and Conditions:
HPLC System: A system furnished with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Phosphoric acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 30% B to 80% B over 20 minutes, followed by a 5-minute hold.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 270 nm.
Injection Volume: 10 µL.
Standard and Sample Preparation:
Standard Solution: An accurately weighed sample of approximately 10 mg of 2-Chloro-5-ethylnicotinaldehyde reference standard is dissolved in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
Sample Solution: The sample is prepared in the same manner as the standard solution.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Absolute Purity
Quantitative NMR (qNMR) has risen to prominence as a primary analytical method for ascertaining the absolute purity of organic molecules without the necessity of an analyte-specific reference standard.[3][4] This technique is founded on the direct proportionality between the integrated signal area in an NMR spectrum and the number of nuclei that generate the signal.[5]
Principle of qNMR for Purity Determination
In a ¹H qNMR experiment, a precisely known mass of the analyte is combined with a known mass of a stable, high-purity internal standard. By comparing the integral of a distinct, well-resolved resonance of the analyte with that of the internal standard, the absolute purity of the analyte can be calculated.
Experimental Protocol: qNMR Purity of 2-Chloro-5-ethylnicotinaldehyde
Instrumentation and Conditions:
NMR Spectrometer: A 500 MHz NMR spectrometer.
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
Internal Standard: Maleic acid (of high purity and accurately weighed).
Sample Preparation:
Accurately weigh approximately 20 mg of the 2-Chloro-5-ethylnicotinaldehyde sample into a clean, dry vial.
Accurately weigh approximately 10 mg of maleic acid into the same vial.
Dissolve the mixture in about 0.75 mL of DMSO-d₆.
Transfer the resulting solution to an NMR tube.
Data Acquisition and Processing:
A quantitative ¹H NMR spectrum is acquired using a sufficient relaxation delay (e.g., 5 times the longest T₁).
The spectrum is carefully phased and baseline corrected.
Integrate a well-resolved signal of the analyte (for instance, the aldehyde proton) and a signal from the internal standard.
Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity Assessment
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow difference between a sample and a reference as a function of temperature.[6] For highly pure, crystalline organic compounds, DSC can be employed to determine purity based on the principle of melting point depression.
Principle of DSC for Purity Determination
Impurities within a crystalline substance typically lower and broaden its melting point. The van't Hoff equation delineates the relationship between the mole fraction of the impurity and the depression of the melting point. Through analysis of the shape of the melting endotherm, the purity of the sample can be calculated.
Experimental Protocol: DSC Purity of 2-Chloro-5-ethylnicotinaldehyde
Instrumentation and Conditions:
DSC Instrument: A calibrated DSC instrument equipped with a refrigerated cooling system.
Sample Pans: Aluminum pans.
Sample Mass: 2-3 mg.
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
Heating Rate: 1 °C/min.
Temperature Range: 25 °C to 70 °C (based on the expected melting point of a similar compound, 2-Chloronicotinaldehyde, which is 50-54 °C).[7]
Sample Preparation:
An accurately weighed 2-3 mg sample of 2-Chloro-5-ethylnicotinaldehyde is placed into an aluminum pan.
The pan is hermetically sealed.
Comparison of Analytical Methods for Purity of 2-Chloro-5-ethylnicotinaldehyde
The table below provides a summary of the comparative performance of HPLC, qNMR, and DSC for the purity determination of a single batch of 2-Chloro-5-ethylnicotinaldehyde.
Parameter
HPLC (Area %)
qNMR (mass %)
DSC (mole %)
Purity Result
99.5%
98.8%
99.2%
Precision (RSD)
< 1.0%
< 0.5%
< 1.5%
Detects
Chromophoric impurities
Proton-containing impurities
Eutectic impurities
Quantification
Relative
Absolute
Absolute
Sample Throughput
High
Medium
Low
Strengths
Excellent for impurity profiling, high sensitivity.
Primary method, no analyte-specific standard needed for impurities.
Orthogonal to chromatographic and spectroscopic methods.
Lower sensitivity than HPLC, requires soluble sample.
Only for crystalline solids, insensitive to some impurities.
Cross-Validation Workflow and Discussion
The results obtained from the three orthogonal methods demonstrate a strong correlation, instilling a high level of confidence in the purity assessment of the 2-Chloro-5-ethylnicotinaldehyde batch. The slightly lower purity value from qNMR is likely attributable to its capability to detect non-chromophoric and volatile impurities, such as residual solvents, which might be overlooked by HPLC and DSC.
The diagram below outlines a robust workflow for the cross-validation of analytical results for the purity of 2-Chloro-5-ethylnicotinaldehyde.
Comprehensive Safety & Operational Guide: Handling 2-Chloro-5-ethylnicotinaldehyde
As drug development and synthetic organic chemistry advance, the demand for highly functionalized building blocks like 2-Chloro-5-ethylnicotinaldehyde (CAS: 863215-21-8) has surged. Frequently synthesized via the Vilsmei...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development and synthetic organic chemistry advance, the demand for highly functionalized building blocks like 2-Chloro-5-ethylnicotinaldehyde (CAS: 863215-21-8) has surged. Frequently synthesized via the Vilsmeier reaction from enamides, this compound is a critical intermediate for constructing polysubstituted pyridine architectures[1],[2].
However, the very features that make it synthetically valuable—an electron-deficient pyridine ring paired with a highly reactive aldehyde group—also dictate its hazard profile. This guide provides researchers with a self-validating, mechanistic approach to handling this reagent safely, ensuring both personnel protection and experimental integrity.
Chemical Reactivity & Hazard Causality
To design an effective safety protocol, we must first understand the molecular behavior of the compound. 2-Chloro-5-ethylnicotinaldehyde is a halogenated pyridinecarboxaldehyde. The strong electron-withdrawing nature of the nitrogen atom and the chlorine substituent significantly increases the electrophilicity of the aldehyde carbon[1].
Mechanistic Hazards:
Tissue Irritation (H315, H319, H335): The electrophilic aldehyde readily undergoes nucleophilic attack by primary amines and thiols present in the proteins of human mucous membranes, skin, and respiratory tract[1],[3]. This covalent interaction triggers acute irritation and potential sensitization[4].
Auto-Oxidation: Like many aromatic aldehydes, this compound is air-sensitive. Atmospheric oxygen rapidly auto-oxidizes the aldehyde to 2-chloro-5-ethylnicotinic acid[3],[5]. This not only degrades the reagent but introduces acidic impurities that can derail downstream metal-catalyzed cross-coupling reactions.
Mechanistic pathway of 2-Chloro-5-ethylnicotinaldehyde auto-oxidation and mucosal toxicity.
Quantitative Hazard & PPE Data
The compound presents as a white solid with a melting point of 67–69 °C[2]. Because it is handled as a dry powder, the primary exposure route is the inhalation of aerosolized particulates and incidental dermal contact.
Prevents particulate accumulation on personal clothing.
Self-Validating Operational Protocols
To ensure absolute safety and experimental integrity, handling procedures must be treated as self-validating systems. Do not proceed to the next step unless the validation check is successful.
Standard operating procedure for handling halogenated nicotinaldehyde derivatives.
Protocol 1: Inert-Atmosphere Reagent Transfer
Fume Hood Verification:
Action: Check the digital monitor for a face velocity of 100–120 fpm.
Validation: Hold a delicate tissue (e.g., Kimwipe) near the sash gap; you must observe distinct inward deflection before opening the chemical container.
Validation: Roll the cuff tightly to trap air and squeeze the glove. If any micro-leaks are detected, discard and use a new pair.
Static Mitigation & Weighing:
Action: Use an anti-static ionizer gun on the analytical balance and use a grounded, static-free spatula.
Validation: The powder should not "jump" or cling to the spatula walls. If static is observed, re-ionize the environment to prevent aerosolization.
Inert Purge:
Action: After transferring the required mass, immediately flush the source bottle with Argon or dry Nitrogen before sealing[5].
Validation: Ensure the inert gas line is equipped with a bubbler to confirm positive flow without blowing the powder out of the vial.
Environmental & Waste Logistics
Because 2-Chloro-5-ethylnicotinaldehyde contains a covalently bound chlorine atom, it cannot be disposed of in standard organic waste streams.
Spill Response & Decontamination
Solid Spills: Do not dry-sweep, as this aerosolizes the reactive dust[7].
Validation Check: Moisten an absorbent pad with a compatible solvent (e.g., ethanol or isopropanol) to dissolve and capture the solid. Wipe the area until no visual residue remains, then perform a final wipe with soap and water to hydrolyze any trace electrophiles[3],[4].
Waste Segregation
Classification: All contaminated consumables (gloves, wipes, weigh boats) and reaction byproducts must be strictly segregated into Halogenated Organic Waste containers[3],[4].
Causality: Mixing halogenated waste with standard non-halogenated solvents (like acetone) in the presence of basic impurities can lead to exothermic side reactions or the formation of highly toxic byproducts during municipal incineration.